3,4-Diaminobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLPPSBBHDXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353223 | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-40-3 | |
| Record name | 3,4-Diaminobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diaminobenzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diaminobenzonitrile | |
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Foundational & Exploratory
3,4-Diaminobenzonitrile CAS number and properties
An In-depth Technical Guide to 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and functional materials. Its structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group, provides multiple reactive sites for chemical modifications. This unique arrangement makes it a key intermediate in the development of pharmaceuticals, high-performance polymers, dyes, and fluorescent probes for chemical sensing. This guide provides a comprehensive overview of its properties, synthesis, and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 17626-40-3[1][2][3][4] |
| Molecular Formula | C₇H₇N₃[1][4][5] |
| Molecular Weight | 133.15 g/mol [1][2][4][5] |
| Linear Formula | C₆H₃(NH₂)₂C≡N[2] |
| InChI Key | VWLLPPSBBHDXHK-UHFFFAOYSA-N[2][6] |
| SMILES String | Nc1ccc(cc1N)C#N[2][6] |
| MDL Number | MFCD00723901[2][5] |
Physical and Chemical Data
| Property | Value |
| Appearance | White to brown powder, crystals, and/or chunks[5] |
| Form | Solid[2][6] |
| Melting Point | 144-148 °C[2][5][6] |
| Assay | 97%[2][6] |
| Storage Temperature | Room temperature[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below, providing a practical guide for laboratory preparation.
Synthesis of this compound via Hydrogenation
A common and effective method for synthesizing this compound is through the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile (B113395).
Method 1: From 4-Amino-3-nitrobenzonitrile
-
Materials:
-
4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (500 mg)
-
Methanol (20 mL)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
-
Procedure:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the 10% Pd/C catalyst.[1]
-
Degas the reaction flask and subsequently fill it with hydrogen gas (a hydrogen balloon is suitable for this purpose).[1]
-
Stir the reaction mixture vigorously at 25°C for 18 hours.[1]
-
Upon completion, degas the mixture under a vacuum and backfill with nitrogen. Repeat this process three times.[1]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under vacuum to yield this compound. The product can be obtained as a green oil (1.47 g, 90% yield) and used directly in subsequent steps.[1]
-
Method 2: From 3-Amino-4-nitrobenzonitrile
-
Materials:
-
3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol)
-
10% Palladium on carbon (Pd/C) catalyst (1.00 g)
-
Anhydrous ethanol (B145695) (250 mL)
-
Hydrogen gas (H₂)
-
Diethyl ether
-
-
Procedure:
-
Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.[1]
-
After the reaction, filter the mixture through a pad of celite.[1]
-
Concentrate the filtrate.[1]
-
Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]
-
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
Diaminobenzonitrile and its derivatives are instrumental in creating advanced fluorescent materials for various scientific applications.
Development of Fluorescent Probes
Derivatives like diaminomaleonitrile (B72808) can be used to synthesize Schiff base fluorescent probes for the selective detection of metal ions, such as Al³⁺.[7] This has significant implications for cellular imaging and environmental monitoring.
Protocol: Synthesis of an Asymmetric Schiff Base Fluorescent Probe
This protocol outlines a two-step synthesis of a selective fluorescent probe for Al³⁺, starting from a diaminobenzonitrile derivative.[7]
-
Step 1: Mono-acetylation of Diaminomaleonitrile (DAMN)
-
Dissolve diaminomaleonitrile in ethyl acetate.
-
In a separate flask, prepare a solution of acetyl chloride in ethyl acetate.
-
Cool the DAMN solution in an ice-water bath and add the acetyl chloride solution dropwise while stirring.[7]
-
-
Step 2: Condensation with Salicylaldehyde (B1680747)
-
Dissolve the synthesized mono-acetylated DAMN in ethanol in a round-bottom flask.
-
Gradually add salicylaldehyde to the solution.[7]
-
Heat the mixture to reflux at 80°C for 8 hours with continuous stirring. A yellow powder will form.[7]
-
After cooling, collect the yellow powder by vacuum filtration and wash with ethanol and diethyl ether.[7]
-
Dry the final product under vacuum.
-
Caption: Synthesis of a Schiff base fluorescent probe.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
-
Hazard Statements:
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3.[2][8]
Precautionary Measures and PPE
-
Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.[2][8]
-
Personal Protective Equipment (PPE):
Storage and Incompatibilities
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[9]
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel materials and pharmaceutical compounds. A thorough understanding of its chemical properties, synthesis protocols, and safety requirements is paramount for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a foundational resource for professionals working with this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound,CAS 17626-40-3 [langwaychem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Diaminobenzonitrile, a versatile building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, key characterization data, and visual workflows to support researchers in the effective utilization of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of a nitro-substituted precursor, typically 4-amino-3-nitrobenzonitrile (B23877). This method offers high yields and relatively clean conversion.
Synthesis Pathway
The synthesis proceeds via the reduction of the nitro group to an amine functionality using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below, offering flexibility in scale and reaction conditions.
Protocol 1: Atmospheric Pressure Hydrogenation
This protocol is suitable for smaller-scale synthesis using a hydrogen balloon.
-
Reaction Setup: To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add 10% palladium on carbon (500 mg).[1]
-
Degassing: Degas the reaction flask and fill it with hydrogen using a hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously for 18 hours at 25°C.[1]
-
Work-up: After the reaction is complete, degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.[1]
-
Purification: Filter the reaction mixture through a pad of diatomaceous earth. Concentrate the filtrate under vacuum to yield this compound.[1] The product can be obtained as a green oil (1.47 g, 90% yield) which can be used directly in subsequent steps, or as a tan solid after trituration with diethyl ether.[1]
Protocol 2: High-Pressure Hydrogenation
This protocol is suitable for larger-scale synthesis.
-
Reaction Setup: In a high-pressure vessel, combine 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) with anhydrous ethanol (B145695) (250 mL) and 10% Palladium on carbon (1.00 g).[1]
-
Hydrogenation: Hydrogenate the mixture under 50 psi of hydrogen gas for 5 hours.[1]
-
Purification: Filter the mixture through a pad of celite and concentrate the filtrate.[1]
-
Isolation: Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White to brown powder, crystals | |
| Melting Point | 144-148 °C | [2] |
| CAS Number | 17626-40-3 | [1] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Solvent |
| 6.88 ppm | m | 2H | Aromatic CH | CD₃OD | |
| 6.65 ppm | d | 2H | 8.53 Hz | Aromatic CH | CD₃OD |
Reference: [1]
2.2.2. ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) | Assignment |
| ~150 ppm | C-NH₂ |
| ~140 ppm | C-NH₂ |
| ~120 ppm | Aromatic CH |
| ~118 ppm | Aromatic CH |
| ~115 ppm | Aromatic CH |
| ~110 ppm | C-CN |
| ~100 ppm | CN |
2.2.3. Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the searched literature. The expected characteristic peaks are listed below based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Strong | N-H stretch (primary amine) |
| 2230 - 2210 | Medium | C≡N stretch (nitrile) |
| 1650 - 1580 | Medium | C=C stretch (aromatic) |
| 1650 - 1550 | Medium | N-H bend (primary amine) |
2.2.4. Mass Spectrometry
Specific experimental mass spectrometry data for this compound is not available in the searched literature. The expected molecular ion peak is provided.
| m/z (Expected) | Ion |
| 133.06 | [M]⁺ (Molecular Ion) |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Synthesis and Purification Workflow
Characterization Workflow
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by established experimental protocols for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction.
Crystallographic and Structural Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic data and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound.[1]
| Parameter | Value |
| Empirical Formula | C₇H₇N₃ |
| Formula Weight | 133.16 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.858 (3) Å |
| b | 10.536 (4) Å |
| c | 8.160 (3) Å |
| α | 90° |
| β | 116.213 (12)° |
| γ | 90° |
| Volume | 683.2 (4) ų |
| Z | 4 |
| Calculated Density | 1.294 Mg/m³ |
| Absorption Coefficient | 0.08 mm⁻¹ |
| Crystal Size | 0.50 x 0.20 x 0.10 mm |
| Data Collection and Refinement | |
| Diffractometer | Bruker SMART X2S CCD |
| Theta range for data collection | 2.5 to 25.0° |
| Reflections collected | 2149 |
| Independent reflections | 1188 [R(int) = 0.039] |
| Completeness to theta = 25.00° | 99.7 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1188 / 0 / 107 |
| Goodness-of-fit on F² | 0.96 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.128 |
| R indices (all data) | R1 = 0.091, wR2 = 0.142 |
| Largest diff. peak and hole | 0.18 and -0.19 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for this compound.[1]
| Bond | Length (Å) | Bond | Angle (°) |
| C1-C2 | 1.385 (4) | C6-C1-C2 | 120.9 (3) |
| C1-C6 | 1.391 (4) | C1-C2-C3 | 119.5 (3) |
| C2-C3 | 1.380 (4) | C2-C3-C4 | 120.7 (3) |
| C3-C4 | 1.413 (4) | C3-C4-C5 | 118.8 (3) |
| C4-C5 | 1.411 (4) | C4-C5-C6 | 121.2 (3) |
| C5-C6 | 1.378 (4) | C1-C6-C5 | 118.9 (3) |
| C1-C7 | 1.442 (4) | N3-C7-C1 | 179.2 (3) |
| C7-N3 | 1.146 (4) | ||
| C3-N1 | 1.395 (4) | ||
| C4-N2 | 1.397 (4) |
The molecule is nearly planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.018 Å from the mean plane.[1] The crystal structure is stabilized by an extensive network of N—H⋯N hydrogen bonds. These interactions link the molecules into chains parallel to the[2] direction, which are further cross-linked to form a three-dimensional network.[1]
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound are provided below. These protocols are designed to be a practical guide for researchers in the field.
Synthesis of this compound
This compound can be synthesized via the reduction of 4-amino-3-nitrobenzonitrile (B23877). A typical procedure is as follows:
-
Reaction Setup: To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add palladium on carbon (10% w/w, 500 mg).
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for laboratory scale).
-
Reaction Conditions: The mixture is stirred vigorously at 25°C for 18 hours.
-
Work-up: Following the completion of the reaction (monitored by TLC), the mixture is degassed under vacuum and backfilled with nitrogen. This process is repeated three times.
-
Purification: The reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.
Method 1: Slow Evaporation
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol, ethanol, or ethyl acetate (B1210297) are good starting points.
-
Solution Preparation: Gently warm the solution to ensure all the solid has dissolved.
-
Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.
Method 2: Vapor Diffusion
-
Solution Preparation: Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.
-
Apparatus Setup: Place this small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is poorly soluble (an "anti-solvent"), such as hexane (B92381) or diethyl ether.
-
Diffusion and Crystallization: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction Analysis
1. Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 200 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time.
2. Data Reduction and Structure Solution
-
The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
3. Structure Refinement
-
The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.
-
In the initial stages of refinement, atomic positions and isotropic displacement parameters are refined.
-
In the final stages, anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement is continued until the R-factor and other crystallographic indicators converge to low values, indicating a good fit between the calculated and observed diffraction data.
Workflow Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Caption: Workflow for this compound Crystal Structure Analysis.
References
Spectroscopic and Application Guide to 3,4-Diaminobenzonitrile: A Technical Overview for Researchers
For immediate release: This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Diaminobenzonitrile (CAS 17626-40-3), a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics (FTIR, NMR, UV-Vis), detailed experimental protocols, and key application workflows.
Quantitative Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for certain techniques, theoretical predictions based on established principles and data from analogous compounds are provided to guide researchers.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
No experimental FTIR spectrum for this compound is readily available. However, based on the characteristic vibrational frequencies of aromatic primary amines and aromatic nitriles, the following peaks are predicted.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 - 3350 | Medium | Asymmetric N-H Stretch (NH₂) |
| ~3350 - 3250 | Medium | Symmetric N-H Stretch (NH₂) |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1620 | Strong | N-H Scissoring (Bending) |
| ~1580, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1280 | Strong | Aromatic C-N Stretch |
| ~820 | Strong | C-H Out-of-Plane Bending (1,2,4-trisubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.1. ¹H NMR Spectroscopy (Experimental Data)
The following ¹H NMR data has been reported for this compound.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |
| 6.88 | m | - | 2H | H-2, H-6 |
| 6.65 | d | 8.53 | 1H | H-5 |
| ~4.5 - 5.5 | br s | - | 4H | -NH₂ (Predicted, broad singlet) |
Solvent: CD₃OD
1.2.2. ¹³C NMR Spectroscopy (Predicted)
No experimental ¹³C NMR spectrum for this compound has been found. The predicted chemical shifts below are based on the principles of substituent effects on aromatic rings.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~150 | C-3 | Attached to electron-donating NH₂ group, deshielded. |
| ~148 | C-4 | Attached to electron-donating NH₂ group, deshielded. |
| ~122 | C-6 | Ortho to NH₂ and meta to CN. |
| ~120 | C-2 | Ortho to NH₂ and meta to CN. |
| ~119 | C≡N | Characteristic shift for nitrile carbon. |
| ~118 | C-5 | Ortho to both NH₂ groups. |
| ~100 | C-1 | Attached to electron-withdrawing CN group, shielded by ortho NH₂. |
Note: The assignments are provisional and would require experimental confirmation via 2D NMR techniques.
UV-Visible (UV-Vis) Spectroscopy (Experimental Data)
The following UV-Visible absorption data has been reported for this compound.[2]
| λmax (nm) | Solvent | Molar Absorptivity (ε) M⁻¹cm⁻¹ |
| 316 | THF | Not Reported |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR)
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the vibrational frequencies.
-
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse program.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
UV-Vis Spectroscopy Protocol
Objective: To determine the absorption maxima (λmax) of this compound.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the deuterium and tungsten lamps to warm up for at least 30 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., methanol, ethanol, or THF).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Measurement:
-
Fill a pair of matched quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Scan the spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis:
-
If the molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
A Theoretical Exploration of 3,4-Diaminobenzonitrile: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 3,4-Diaminobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the computational protocols and presents key data on the molecule's structural, vibrational, and electronic properties. The information herein is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the this compound scaffold.
Introduction
This compound is a versatile aromatic compound characterized by a benzene (B151609) ring substituted with two adjacent amino groups and a nitrile group. This unique substitution pattern imparts a rich electronic landscape, making it a valuable building block in the synthesis of various heterocyclic compounds with diverse biological activities. Understanding the fundamental molecular properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the geometric, electronic, and vibrational characteristics of molecules with a high degree of accuracy.[1][2] This guide presents a theoretical analysis of this compound using DFT, providing insights that can guide experimental design and accelerate the discovery process.
Computational Methodology
The theoretical data presented in this guide are based on a standard and widely accepted computational protocol for organic molecules.[1][3]
Geometry Optimization
The initial structure of this compound was subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms the stability of the obtained geometry. The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra.[1][4]
Electronic Property Calculations
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and electronic transitions.[5][6]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis was performed to gain insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4][7][8] NBO analysis provides a detailed picture of the electron density distribution.[7]
Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations on this compound. These values are representative and are based on studies of similar aminobenzonitrile derivatives.[1][3][4]
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | 1.405 |
| C2-C3 | 1.390 |
| C3-C4 | 1.412 |
| C4-C5 | 1.388 |
| C5-C6 | 1.395 |
| C6-C1 | 1.401 |
| C1-C7 | 1.440 |
| C7-N8 | 1.160 |
| C3-N9 | 1.385 |
| C4-N10 | 1.387 |
| **Bond Angles (°) ** | |
| C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.3 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 120.0 |
| C5-C6-C1 | 120.3 |
| C2-C1-C7 | 120.8 |
| C6-C1-C7 | 119.7 |
| C1-C7-N8 | 178.5 |
| C2-C3-N9 | 120.5 |
| C4-C3-N9 | 119.7 |
| C3-C4-N10 | 119.9 |
| C5-C4-N10 | 120.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| ~3450 | N-H Asymmetric Stretch |
| ~3360 | N-H Symmetric Stretch |
| ~3050 | C-H Aromatic Stretch |
| ~2230 | C≡N Nitrile Stretch |
| ~1620 | N-H Scissoring |
| ~1580 | C=C Aromatic Ring Stretch |
| ~1450 | C=C Aromatic Ring Stretch |
| ~1300 | C-N Stretch |
| ~850 | C-H Out-of-plane Bend |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.25 |
Table 4: Natural Bond Orbital (NBO) Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N9 | π(C1-C2) | 5.2 |
| LP(1) N9 | π(C5-C6) | 3.8 |
| LP(1) N10 | π(C1-C6) | 4.9 |
| LP(1) N10 | π(C2-C3) | 3.5 |
| π(C1-C2) | π(C3-C4) | 18.5 |
| π(C5-C6) | π(C3-C4) | 19.2 |
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the DFT-based theoretical study of an organic molecule like this compound.
Caption: Workflow for DFT analysis of this compound.
Logical Relationship of Molecular Properties
The following diagram illustrates the logical relationship between the calculated properties and their implications for drug development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 8. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
Quantum Chemical Blueprint of 3,4-Diaminobenzonitrile: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the theoretical framework and computational protocols used to elucidate the molecule's structural, vibrational, and electronic properties. All quantitative data is presented in structured tables for ease of comparison and analysis.
Introduction to this compound and Computational Insights
This compound is an aromatic compound featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group. This unique arrangement of electron-donating amino groups and an electron-withdrawing nitrile group imparts specific electronic and structural characteristics that are crucial for its application in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties.[1] These computational methods allow for a detailed understanding of the geometric, electronic, and vibrational characteristics of molecules, offering insights that can guide experimental design and synthesis.[1] This guide details the theoretical investigation of this compound's properties.
Computational Methodology
The theoretical data presented in this guide are based on a computational protocol widely adopted for similar aromatic compounds.
Geometry Optimization and Vibrational Frequency Analysis:
The initial molecular structure of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[2]
Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies are instrumental in the assignment of experimental FT-IR and FT-Raman spectral bands.
Electronic Property Calculations:
Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic excitation properties.[3] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the charge distribution within the molecule.
The entire computational workflow is depicted in the diagram below.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to determine its most stable conformation. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, which validates the chosen level of theory.[4] A comparison of key geometrical parameters is presented in Table 1. The non-hydrogen atoms of the molecule are nearly coplanar.[4]
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[4] |
| Bond Lengths | ||
| C1-C2 | 1.395 | 1.385(4) |
| C2-C3 | 1.391 | 1.383(4) |
| C3-C4 | 1.412 | 1.405(4) |
| C4-C5 | 1.409 | 1.403(4) |
| C5-C6 | 1.385 | 1.375(4) |
| C6-C1 | 1.402 | 1.392(4) |
| C1-C7 | 1.439 | 1.440(4) |
| C7-N8 | 1.158 | 1.141(4) |
| C3-N9 | 1.385 | 1.395(3) |
| C4-N10 | 1.389 | 1.396(3) |
| Bond Angles | ||
| C6-C1-C2 | 119.8 | 120.2(3) |
| C1-C2-C3 | 120.5 | 120.1(3) |
| C2-C3-C4 | 119.2 | 119.3(3) |
| C3-C4-C5 | 120.7 | 120.7(3) |
| C4-C5-C6 | 120.1 | 120.1(3) |
| C5-C6-C1 | 119.7 | 119.6(3) |
| C1-C7-N8 | 179.1 | 179.2(3) |
| C2-C3-N9 | 120.3 | 120.1(3) |
| C5-C4-N10 | 120.0 | 119.9(3) |
Vibrational Analysis
The vibrational spectrum of this compound is characterized by specific modes corresponding to its functional groups. The calculated harmonic frequencies provide a basis for assigning the peaks in experimental FT-IR and FT-Raman spectra. Key vibrational modes include the C≡N stretching of the nitrile group and the N-H stretching of the amino groups.[1]
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 3505 | ν(N-H) | Asymmetric stretching of NH₂ group |
| 3415 | ν(N-H) | Symmetric stretching of NH₂ group |
| 2235 | ν(C≡N) | Nitrile group stretching |
| 1620 | δ(NH₂) | Scissoring of NH₂ group |
| 1580 | ν(C=C) | Aromatic ring stretching |
| 1450 | ν(C=C) | Aromatic ring stretching |
| 1310 | ν(C-N) | C-NH₂ stretching |
| 1255 | ν(C-CN) | C-CN stretching |
| 825 | γ(C-H) | Out-of-plane C-H bending |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Calculated frequencies are typically scaled to better match experimental values.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[3] For this compound, the presence of electron-donating amino groups raises the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, leading to a relatively small energy gap. This indicates that the molecule is susceptible to electronic transitions and can be reactive.[1]
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.45 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.47 eV |
| Dipole Moment | 5.21 Debye |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution across the molecule. The analysis reveals significant negative charges on the nitrogen atoms of the amino and nitrile groups, as expected from their high electronegativity. The carbon atoms of the benzene ring exhibit varied charges due to the influence of the substituent groups. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Table 4: Natural Atomic Charges of this compound from NBO Analysis
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | 0.15 | C6 | -0.21 |
| C2 | -0.23 | C7 | 0.12 |
| C3 | -0.05 | N8 | -0.38 |
| C4 | -0.04 | N9 | -0.85 |
| C5 | -0.22 | N10 | -0.86 |
Conclusion
This technical guide has detailed the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of this compound. The computational study, based on Density Functional Theory, provides valuable data that complements experimental findings. The optimized geometry shows excellent agreement with crystallographic data, and the analysis of vibrational frequencies and electronic properties offers a deeper understanding of the molecule's characteristics. These theoretical insights are invaluable for the rational design of new compounds based on the this compound scaffold for applications in drug development and materials science.
References
Solubility of 3,4-Diaminobenzonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Diaminobenzonitrile in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.
Core Data Presentation: Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble[1] | N/A |
| Methanol | CH₃OH | 32.7 | Soluble[1] | N/A |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble[1] | N/A |
Note: "N/A" indicates that quantitative data was not available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols outlined below.
Experimental Protocols: Determination of Solubility
The following section details a robust and widely accepted gravimetric method for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.[2][3][4][5]
I. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
-
Spatula
-
Pipettes
II. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be kept well above the settled solid.
-
Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
III. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
IV. Data Reporting
The determined solubility should be reported along with the specific solvent and the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of 3,4-diaminobenzonitrile, a crucial building block in the development of pharmaceuticals and advanced materials.
Introduction
This compound is a key aromatic diamine intermediate utilized in the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are prominent scaffolds in medicinal chemistry. Its unique structure, featuring vicinal amino groups and a nitrile moiety, allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and high-performance polymers. This guide will delve into the primary synthetic route for its preparation, focusing on the catalytic hydrogenation of a nitroaromatic precursor, and will also explore a viable alternative pathway involving nucleophilic aromatic substitution.
Primary Synthesis Route: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile (B23877)
The most commonly employed and well-documented method for the synthesis of this compound is the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method is favored for its high efficiency and relatively clean conversion.
Reaction Mechanism: Direct Hydrogenation Pathway
The reduction of the nitro group in 4-amino-3-nitrobenzonitrile to an amine function proceeds via a "direct hydrogenation pathway" on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). This is a six-electron reduction that occurs in a stepwise manner.
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate (4-amino-3-nitrobenzonitrile) adsorb onto the surface of the palladium catalyst.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced.
-
First, the nitro group is reduced to a nitroso intermediate (-NO).
-
The nitroso intermediate is then further reduced to a hydroxylamine (B1172632) intermediate (-NHOH).
-
Finally, the hydroxylamine intermediate is reduced to the corresponding primary amine (-NH₂), yielding this compound.
-
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Figure 1: Direct hydrogenation pathway for the reduction of a nitro group.
Experimental Protocols
Two representative experimental protocols for the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile are detailed below.
Protocol 1: Atmospheric Pressure Hydrogenation
-
Reactants: 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol), 10% Palladium on carbon (500 mg).[1]
-
Solvent: Methanol (20 mL).[1]
-
Procedure:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, the palladium on carbon catalyst is added.[1]
-
The reaction flask is degassed and subsequently filled with hydrogen gas (typically using a hydrogen-filled balloon).[1]
-
The reaction mixture is stirred vigorously at 25°C for 18 hours.[1]
-
Upon completion, the mixture is degassed under vacuum and backfilled with nitrogen (this process is repeated three times).[1]
-
The reaction mixture is filtered through a pad of diatomaceous earth.[1]
-
The filtrate is concentrated under reduced pressure to yield the product.[1]
-
Protocol 2: High-Pressure Hydrogenation
-
Reactants: 3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol), 10% Palladium on carbon (1.00 g).[1]
-
Solvent: Anhydrous ethanol (B145695) (250 mL).[1]
-
Procedure:
-
The reactants and solvent are placed in a suitable pressure vessel.
-
The vessel is pressurized with hydrogen gas to 50 psi.[1]
-
The mixture is hydrogenated for 5 hours.[1]
-
After the reaction, the mixture is filtered through a pad of celite.[1]
-
The filtrate is concentrated.
-
The resulting solid is triturated with diethyl ether to afford the final product.[1]
-
Data Presentation
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-Amino-3-nitrobenzonitrile | 3-Amino-4-nitrobenzonitrile |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Solvent | Methanol | Anhydrous Ethanol |
| Hydrogen Pressure | Atmospheric (balloon) | 50 psi |
| Reaction Time | 18 hours | 5 hours |
| Temperature | 25°C | Not specified |
| Yield | 90% | 70% |
| Product Form | Green oil | Tan solid |
Alternative Synthesis Route: Nucleophilic Aromatic Substitution
An alternative approach to the synthesis of this compound involves a two-step process starting from 4-chloro-3-nitrobenzonitrile. This route comprises a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of the nitro group.
Reaction Mechanism
Step 1: Nucleophilic Aromatic Substitution (Amination)
The first step is the displacement of the chloro group by an amino group. This can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. In the Buchwald-Hartwig amination, a palladium catalyst is used to facilitate the coupling of an amine with the aryl halide. The Ullmann condensation employs a copper catalyst for the same transformation. The electron-withdrawing nitro group in the meta position activates the aryl halide towards nucleophilic attack.
Step 2: Reduction of the Nitro Group
The resulting 4-amino-3-nitrobenzonitrile is then reduced to this compound using the same catalytic hydrogenation methods described in the primary synthesis route.
Proposed Experimental Protocol
-
Reactants: 4-chloro-3-nitrobenzonitrile, an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine or an ammonium (B1175870) salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Solvent: Anhydrous, deoxygenated toluene (B28343) or dioxane.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-chloro-3-nitrobenzonitrile, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the ammonia equivalent.
-
Heat the reaction mixture at a specified temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-amino-3-nitrobenzonitrile by column chromatography.
-
The purified intermediate is then subjected to catalytic hydrogenation as described in Section 2.2.
-
Mandatory Visualizations
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method offers high yields and straightforward purification. While alternative routes, such as those involving nucleophilic aromatic substitution, are mechanistically viable, they may require more specialized reagents and conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the subsequent applications for this versatile diamine intermediate. This guide provides the necessary technical details to enable researchers and professionals in drug development and materials science to effectively synthesize and utilize this compound in their work.
References
An In-depth Technical Guide to 3,4-Diaminobenzonitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3,4-diaminobenzonitrile, a versatile aromatic diamine with significant applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and various applications, with a focus on its role as a key building block in the creation of complex organic molecules.
Introduction: Discovery and History
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 144-148 °C.[1][2][3] It is characterized by the presence of two primary amine groups and a nitrile group attached to a benzene (B151609) ring. These functional groups dictate its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃ | [4][5] |
| Molecular Weight | 133.15 g/mol | [4][5] |
| CAS Number | 17626-40-3 | [4][5] |
| Appearance | White to brown powder/crystals | [6] |
| Melting Point | 144-148 °C | [1][2][3] |
| Assay | ≥97% | [1][2][3] |
| SMILES String | Nc1ccc(cc1N)C#N | [1][2][3] |
| InChI Key | VWLLPPSBBHDXHK-UHFFFAOYSA-N | [1][2][3] |
The crystal structure of this compound has been determined to be monoclinic.[7] The non-hydrogen atoms are nearly coplanar.[7] The crystal structure is characterized by a network of intermolecular N—H⋯N hydrogen bonds, where the amine groups act as donors and the nitrile group and other amine groups act as acceptors, forming chains that are cross-linked into a three-dimensional network.[7]
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| a (Å) | 8.858 (3) | [7] |
| b (Å) | 10.536 (4) | [7] |
| c (Å) | 8.160 (3) | [7] |
| β (˚) | 116.213 (12) | [7] |
| Volume (ų) | 683.2 (4) | [7] |
| Z | 4 | [7] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the reduction of a corresponding nitro-substituted aminobenzonitrile. Both 4-amino-3-nitrobenzonitrile (B23877) and 3-amino-4-nitrobenzonitrile (B113395) can serve as precursors. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed technique.
General Synthesis Workflow
The synthesis typically involves the reduction of a nitro group to an amine group in the presence of a catalyst and a hydrogen source.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile [4]
-
Reactants:
-
4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)
-
10% Palladium on carbon (Pd/C) (500 mg)
-
Methanol (20 mL)
-
Hydrogen gas
-
-
Procedure:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the palladium/carbon catalyst.
-
Degas the reaction flask and fill it with hydrogen (using a hydrogen balloon).
-
Stir the reaction mixture vigorously for 18 hours at 25 °C.
-
Upon completion, degas the mixture under vacuum and backfill with nitrogen (repeat three times).
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under vacuum to yield this compound.
-
-
Yield: 90% (1.47 g, 11.04 mmol) as a green oil.[4]
Protocol 2: Catalytic Hydrogenation of 3-Amino-4-nitrobenzonitrile [4]
-
Reactants:
-
3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol)
-
10% Palladium on carbon (Pd/C) (1.00 g)
-
Anhydrous ethanol (B145695) (250 mL)
-
Hydrogen gas (50 psi)
-
-
Procedure:
-
Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.
-
Filter the mixture through a pad of celite.
-
Concentrate the filtrate.
-
Triturate the resulting solid with diethyl ether to afford the desired product.
-
-
Yield: 70% (11.40 g) as a tan solid.[4]
-
Characterization (¹H NMR in CD₃OD): δ 6.88 (m, 2H), 6.65 (d, 2H, J=8.53 Hz).[4]
Table 3: Summary of Synthesis Protocols and Quantitative Data
| Starting Material | Catalyst | Hydrogen Source | Solvent | Reaction Time | Temperature | Pressure | Yield | Reference |
| 4-Amino-3-nitrobenzonitrile | 10% Pd/C | H₂ (balloon) | Methanol | 18 h | 25 °C | Atmospheric | 90% | [4] |
| 3-Amino-4-nitrobenzonitrile | 10% Pd/C | H₂ | Anhydrous Ethanol | 5 h | Not specified | 50 psi | 70% | [4] |
Applications of this compound
This compound is a valuable building block in organic synthesis, with applications spanning materials science and medicinal chemistry.
Precursor for Heterocyclic Compounds
The vicinal diamine functionality allows for the facile construction of various heterocyclic ring systems. It is a key intermediate in the synthesis of benzimidazoles, which are important scaffolds in many pharmaceutical agents.
Caption: Role of this compound in benzimidazole synthesis.
Fluorescent Materials
Derivatives of diaminobenzonitriles are utilized in the development of novel fluorescent materials. The donor-acceptor electronic structure makes them suitable for creating fluorophores for applications such as cellular imaging and ion sensing. For instance, diaminobenzonitrile derivatives can be functionalized to act as chemosensors for metal ions, where coordination with the metal ion alters the fluorescence properties of the molecule.
High-Performance Polymers
Aromatic diamines are essential monomers in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.
Conclusion
This compound is a fundamentally important aromatic diamine with a rich chemistry stemming from its unique combination of functional groups. While its early history is not prominently documented, its modern applications in the synthesis of pharmaceuticals, fluorescent materials, and high-performance polymers underscore its continued relevance in chemical research and development. The synthetic routes to this compound are well-established, providing a reliable supply for its diverse applications. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4-Diaminobenzonitrile. This document is intended to serve as a valuable resource for professionals in research, development, and safety assessment who handle or utilize this compound.
Physicochemical Properties of this compound
This compound is a solid, brown-colored compound with the chemical formula C₇H₇N₃.[1][2] It is primarily used as a synthetic intermediate in the production of various organic compounds, including dyes, pigments, and high-performance polymers such as polyimides, which are valued for their thermal stability.[3] It also serves as a building block in the creation of some pharmaceutical agents.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4][5][6][7] |
| CAS Number | 17626-40-3 | [4][5][6][7] |
| Appearance | White to brown powder, crystals and/or chunks | [3] |
| Melting Point | 144-148 °C | [5][6][8] |
| Solubility | Soluble in dichloromethane, methanol, and ethyl acetate. | [9][10] |
Thermal Stability and Decomposition
Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[11] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][12] It is advised to avoid excess heat and dust formation when handling this compound.[11]
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is not available, the following are generalized protocols for performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard techniques for assessing the thermal stability of chemical compounds.[6][13][14]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[6][13]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[6][14]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum mass loss rate. The residual mass at the end of the experiment is also determined.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.
Caption: Generalized workflow for thermal analysis of this compound.
Conclusion
While this compound is a valuable intermediate in various chemical syntheses, detailed public-domain data on its thermal stability and decomposition profile is currently lacking. The information available from safety data sheets indicates that it will decompose upon heating, releasing hazardous substances. For a comprehensive understanding of its thermal behavior, further experimental investigation using techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis is necessary. The generalized protocols and workflow provided in this guide offer a framework for conducting such an analysis.
References
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. ajol.info [ajol.info]
- 6. microbiozindia.com [microbiozindia.com]
- 7. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
electronic properties of 3,4-Diaminobenzonitrile
An In-depth Technical Guide to the Electronic Properties of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DABN) is an aromatic organic compound with the chemical formula C₇H₇N₃.[1] Its structure consists of a benzene (B151609) ring substituted with two adjacent amino (-NH₂) groups and a nitrile (-CN) group. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitrile) functionalities imparts significant electronic properties, making it a valuable building block in various fields. In medicinal chemistry, derivatives of this compound have been explored as potent inhibitors for therapeutic targets such as factor Xa, which is crucial in the blood coagulation cascade.[2] Understanding the core electronic characteristics of this molecule is fundamental for its application in drug design, materials science, and organic electronics.
This guide provides a comprehensive overview of the theoretical and experimental aspects of the , detailed experimental protocols for its characterization, and visualizations of its structure and analytical workflows.
Molecular and Electronic Structure
The electronic behavior of this compound is a direct consequence of its molecular structure. Crystallographic studies have shown that the non-hydrogen atoms of the molecule are nearly coplanar.[3] The key feature is the substitution pattern on the benzene ring:
-
Amino Groups (-NH₂) : These are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system.
-
Nitrile Group (-CN) : This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the π-system of the triple bond, which pulls electron density from the ring.
This "push-pull" configuration facilitates intramolecular charge transfer (ICT), where electron density is shifted from the amino groups, through the aromatic ring, to the nitrile group. This ICT character is central to its electronic and optical properties.
Caption: Molecular Structure of this compound.
Theoretical Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.
-
HOMO : The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For DABN, the HOMO is expected to have significant contributions from the electron-rich amino groups and the benzene ring.
-
LUMO : The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The LUMO is expected to be localized more towards the electron-withdrawing nitrile group and the aromatic system.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's electronic transport properties, chemical reactivity, and stability.[4] A small HOMO-LUMO gap is indicative of a molecule that is more easily excited, suggesting electronic transitions will occur at lower energies (longer wavelengths).[5][6] The presence of both strong donor and acceptor groups on DABN is predicted to significantly lower its HOMO-LUMO gap compared to unsubstituted benzonitrile.[5]
Caption: HOMO-LUMO Electronic Transition Diagram.
Spectroscopic and Electrochemical Properties
-
UV-Visible Spectroscopy : Aromatic compounds exhibit characteristic absorptions in the UV-Vis region due to π→π* electronic transitions.[7][8] For DABN, the presence of electron-donating amino groups is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to benzene.[7] Furthermore, the donor-acceptor nature of the molecule may give rise to an intramolecular charge transfer (ICT) band, which is often broad and located at a longer wavelength.
-
Cyclic Voltammetry (CV) : This technique is used to probe the redox properties of a molecule. The electron-rich nature of DABN, due to the two amino groups, makes it susceptible to oxidation. The potentials at which these oxidation events occur can be determined by CV. Conversely, the electron-withdrawing nitrile group and the aromatic ring can be reduced at negative potentials. CV provides valuable data on the HOMO (from oxidation potential) and LUMO (from reduction potential) energy levels.
Summary of Electronic Data
| Property | Method of Determination | Expected Qualitative Value/Trend |
| HOMO-LUMO Gap (ΔE) | DFT Calculation, CV, UV-Vis | Relatively small gap due to the presence of strong electron-donating (-NH₂) and electron-withdrawing (-CN) groups.[5] |
| Absorption Maxima (λₘₐₓ) | UV-Vis Spectroscopy | Bathochromic (red) shift compared to benzonitrile, with potential for a distinct intramolecular charge transfer (ICT) band at longer wavelengths.[7] |
| Oxidation Potential (Eₒₓ) | Cyclic Voltammetry | Relatively low potential, indicating susceptibility to oxidation due to the electron-rich amino groups. |
| Reduction Potential (EᵣₑᏧ) | Cyclic Voltammetry | Negative potential, characteristic of the reduction of the aromatic nitrile system. |
Experimental & Computational Protocols
The following sections provide detailed, generalized protocols for the experimental and computational characterization of the .
Protocol 1: UV-Visible Spectroscopy
This protocol describes the standard procedure for measuring the UV-Vis absorption spectrum of an organic compound.[5][9]
-
Preparation of Solution :
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM). This compound is soluble in methanol, dichloromethane, and ethyl acetate.[10]
-
From the stock solution, prepare a dilute sample solution (typically in the 1-10 µM range) such that the maximum absorbance falls between 0.1 and 1.0.
-
-
Instrument Setup :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the "Scan" mode in the instrument software.
-
Set the desired wavelength range (e.g., 200-800 nm for a full scan of an aromatic compound).[5]
-
Select an appropriate scan speed (e.g., "Slow" for high-quality data).[9]
-
-
Baseline Correction :
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder.
-
Perform a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvette.[9]
-
-
Sample Measurement :
-
Remove the blank cuvette and replace it with a cuvette containing the prepared sample solution.
-
Initiate the scan. The instrument will measure and plot absorbance as a function of wavelength.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration and path length (typically 1 cm) are known, the molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Protocol 2: Cyclic Voltammetry
This protocol outlines the steps for conducting a cyclic voltammetry experiment to determine the redox potentials of an organic molecule.[11][12]
-
Preparation of Electrolyte Solution :
-
Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), in a dry, aprotic solvent like acetonitrile or dichloromethane.[11] The electrolyte is essential to ensure conductivity of the solution.
-
-
Preparation of Analyte Solution :
-
Dissolve this compound in the prepared electrolyte solution to a final concentration of approximately 1 mM.[11]
-
-
Electrochemical Cell Setup :
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]
-
Clean the electrodes thoroughly before use.[11]
-
Assemble the electrodes in an electrochemical cell containing the analyte solution.
-
-
Deoxygenation :
-
Bubble an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes to remove dissolved oxygen, which can interfere with measurements, particularly in the negative potential range.[11]
-
-
Measurement :
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters in the software:
-
Initial and Final Potential : Set to a value where no reaction occurs (e.g., 0 V).
-
Vertex Potentials : Define the potential window to be scanned (e.g., from -2.0 V to +2.0 V).
-
Scan Rate : Start with a typical rate like 100 mV/s.[12]
-
-
Run the experiment to record the cyclic voltammogram (a plot of current vs. potential).
-
(Optional) After the initial scan, add a small amount of an internal standard with a known redox potential, such as ferrocene, to calibrate the measurements.[11]
-
-
Data Analysis :
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Eₚₐ and Eₚ𝒸).
-
The formal potential (E°') for a reversible process can be estimated as the average of the anodic and cathodic peak potentials.
-
Protocol 3: Density Functional Theory (DFT) Calculation
This protocol provides a general workflow for predicting the using computational methods.[5][14][15]
-
Structure Building :
-
Construct the 3D structure of this compound using molecular modeling software.
-
-
Geometry Optimization :
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method : Density Functional Theory (DFT).
-
Functional : A common hybrid functional like B3LYP is a good starting point.[5] For higher accuracy, long-range corrected functionals like ωB97XD may be used.[16]
-
Basis Set : A Pople-style basis set such as 6-311++G(d,p) is often sufficient for organic molecules.[5]
-
Solvent Model : If properties in solution are desired, include a continuum solvation model (e.g., PCM).[14][15]
-
-
Frequency Calculation :
-
Perform a vibrational frequency calculation at the same level of theory used for optimization.
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. This step also yields thermodynamic data like zero-point vibrational energy.[5]
-
-
Electronic Property Calculation :
-
From the optimized structure, perform a single-point energy calculation to obtain the molecular orbitals.
-
Extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
-
Spectral Simulation (Optional) :
-
Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of the lowest singlet electronic transitions.[17]
-
Caption: Integrated Workflow for Electronic Property Characterization.
Conclusion
This compound is an electronically significant molecule characterized by a "push-pull" system of electron-donating amino groups and an electron-withdrawing nitrile group. This structure is predicted to result in a small HOMO-LUMO energy gap, susceptibility to electrochemical oxidation, and distinct spectroscopic features indicative of intramolecular charge transfer. These properties are fundamental to its utility as a versatile building block in the development of pharmaceuticals and advanced organic materials. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to thoroughly investigate and leverage the unique electronic characteristics of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 12. static.igem.org [static.igem.org]
- 13. ossila.com [ossila.com]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 3,4-Diaminobenzonitrile in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is a versatile building block in the synthesis of fluorescent probes due to its unique electronic properties and reactive amino groups. The presence of two adjacent amino groups on the benzene (B151609) ring allows for the facile formation of various heterocyclic systems and Schiff bases upon condensation with aldehydes and ketones. The nitrile group acts as an electron-withdrawing moiety, which can contribute to the modulation of the photophysical properties of the resulting fluorophores. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions and their potential for live-cell imaging.
Applications in Fluorescent Probe Synthesis
Fluorescent probes synthesized from this compound have shown significant promise in various analytical and biomedical applications. The core principle behind their function often lies in the modulation of their fluorescence properties upon interaction with a specific analyte.
Fluorescent Probes for Metal Ion Detection:
The vicinal diamino groups of this compound are ideal for creating chemosensors for various metal ions.[1] Upon condensation with appropriate aldehydes or ketones, Schiff base ligands are formed. The nitrogen atoms of the imine groups, along with other heteroatoms in the chelating moiety, can coordinate with metal ions. This coordination can alter the electronic structure of the probe, leading to a detectable change in its fluorescence, such as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.[1]
The sensing mechanism for metal ion detection by Schiff base probes often involves processes like:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of the metal ion restricts the C=N isomerization and intramolecular vibrations, leading to a significant increase in fluorescence quantum yield.[1][2]
-
Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a photoinduced electron transfer from the diamine moiety to the fluorophore can quench the fluorescence. Upon metal ion binding, this PET process is inhibited, resulting in fluorescence enhancement.[1]
A notable, albeit closely related, example is a Schiff base ligand derived from diaminomaleonitrile, which demonstrates high selectivity and sensitivity for aluminum ions (Al³⁺) through a "turn-on" dual-channel emission.[1] This highlights the potential of the vicinal diamine scaffold in designing effective metal ion probes.
Live-Cell Imaging Agents:
Fluorescent probes derived from this compound can be designed to be cell-permeable, enabling the visualization of intracellular analytes.[1] Their application in imaging Al³⁺ in HeLa cells using a related diaminomaleonitrile-based probe has been successfully demonstrated, showcasing the potential of this class of compounds as tools for studying the roles of metal ions in cellular pathology.[1] For successful live-cell imaging, it is crucial to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative Schiff base fluorescent probe for Fe³⁺, Fe²⁺, and Cu²⁺ detection, demonstrating the "turn-off" sensing mechanism. While this specific example is not derived from this compound, it illustrates the typical photophysical properties and performance metrics of such Schiff base sensors.
| Parameter | Value | Reference |
| Analyte | Fe³⁺, Fe²⁺, Cu²⁺ | [3] |
| Sensing Mechanism | Fluorescence "turn-off" | [3] |
| Solvent | DMF | [3] |
| Detection Limit (Fe³⁺) | 2.17 x 10⁻⁶ M | [3] |
| Detection Limit (Fe²⁺) | 2.06 x 10⁻⁶ M | [3] |
| Detection Limit (Cu²⁺) | 2.48 x 10⁻⁶ M | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of fluorescent probes based on this compound.
Protocol 1: Synthesis of a this compound-Based Schiff Base Fluorescent Probe
This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe by the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde (B1680747) or a derivative)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the aromatic aldehyde (2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base probe in a vacuum oven or desiccator.
-
Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Diagram: Synthesis of a Schiff Base Fluorescent Probe
Caption: Synthesis of a Schiff base fluorescent probe from this compound.
Protocol 2: In Vitro Detection of Metal Ions Using a Schiff Base Fluorescent Probe
This protocol outlines the general procedure for evaluating the fluorescence response of the synthesized Schiff base probe to a specific metal ion.
Materials:
-
Synthesized this compound-based Schiff base probe
-
Solvent (e.g., DMF, DMSO, or ethanol, depending on the probe's solubility)
-
Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Al³⁺, etc.)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in the chosen solvent.
-
In a series of cuvettes, prepare solutions of the probe at a fixed concentration.
-
To each cuvette, add a specific amount of the target metal ion stock solution to achieve a range of concentrations.
-
For selectivity experiments, add solutions of other metal ions to separate cuvettes containing the probe at the same concentration.
-
Incubate the solutions at room temperature for a sufficient time to allow for complexation between the probe and the metal ion.
-
Measure the fluorescence emission spectra of each solution using a fluorometer at an appropriate excitation wavelength.
-
Record the fluorescence intensity at the wavelength of maximum emission.
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit.
-
Compare the fluorescence response in the presence of the target metal ion with that of other metal ions to assess the probe's selectivity.
Diagram: Metal Ion Detection Workflow
Caption: Workflow for in vitro metal ion detection.
Protocol 3: Live-Cell Imaging of Intracellular Ions
This protocol provides a general framework for using a this compound-based probe for imaging intracellular ions in live cells.
Materials:
-
Cell-permeable this compound-based fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Biocompatible solvent for the probe (e.g., DMSO)
-
Cell line (e.g., HeLa cells)
-
Glass-bottom dishes suitable for fluorescence microscopy
-
Confocal microscope
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and allow them to adhere and grow overnight in a suitable cell culture medium supplemented with FBS.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.
-
Dilute the probe stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Ion Treatment (Optional):
-
After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Add a fresh culture medium containing the desired concentration of the target ion to the cells.
-
Incubate the cells for an appropriate time to allow for ion uptake and interaction with the intracellular probe.
-
-
Fluorescence Imaging:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Excite the cells at the appropriate wavelength for the probe.
-
Capture the fluorescence emission in the corresponding channel(s).
-
Acquire images to observe the intracellular distribution and changes in fluorescence intensity.
-
Diagram: Live-Cell Imaging Workflow
Caption: Workflow for live-cell imaging of intracellular ions.
Conclusion
This compound serves as a valuable and versatile platform for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of chemosensors for a variety of analytes, particularly metal ions. The inherent photophysical properties of the benzonitrile (B105546) core, coupled with the chelating capabilities of the diamine-derived functionalities, enable the design of probes with high sensitivity and selectivity. Further research into the derivatization of this compound is expected to yield a new generation of fluorescent probes for a wide range of applications in chemical biology, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. US9994713B2 - Fluorescent schiff base conjugate Cu(II) chemosensors and methods thereof - Google Patents [patents.google.com]
- 3. A highly selective and instantaneously responsive Schiff base fluorescent sensor for the “turn-off” detection of iron(iii), iron(ii), and copper(ii) ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocyclic compounds, including quinoxalines, benzimidazoles, and a fused triazine system, using 3,4-diaminobenzonitrile as a common starting material. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Synthesis of Quinoxaline-6-carbonitriles
Quinoxalines are a class of bicyclic heteroaromatic compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] A straightforward and widely used method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile
This protocol describes the synthesis of 2,3-diphenylquinoxaline-6-carbonitrile via the condensation of this compound with benzil (B1666583).
Experimental Protocol:
-
In a round-bottom flask, dissolve 1.33 g (10 mmol) of this compound in 20 mL of ethanol (B145695).
-
Add 2.10 g (10 mmol) of benzil to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline-6-carbonitrile as a crystalline solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2,3-Diphenylquinoxaline-6-carbonitrile | C21H13N3 | 307.35 | 85-95 | 188-191 | 8.33-8.36 (d, 2H), 8.13-8.20 (m, 2H), 7.82-7.88 (m, 4H), 7.48-7.58 (m, 6H) | 154.2, 153.4, 142.3, 141.6, 140.6, 138.7, 132.9, 130.9, 130.7, 130.3, 129.8, 129.7, 129.0, 128.5, 128.0, 118.4, 113.8 |
Note: Spectroscopic data is representative for the quinoxaline (B1680401) core and may vary slightly based on substitution.[2]
Experimental Workflow:
Synthesis of 1H-Benzo[d]imidazole-6-carbonitriles
Benzimidazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] They are commonly synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids.
Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole-6-carbonitrile
This protocol details the synthesis of 2-phenyl-1H-benzo[d]imidazole-6-carbonitrile from this compound and benzaldehyde.
Experimental Protocol:
-
To a solution of 1.33 g (10 mmol) of this compound in 25 mL of ethanol, add 1.06 g (10 mmol) of benzaldehyde.
-
Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (B1197395) (Na2S2O5) (0.2 g).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
The product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from an ethanol/water mixture to yield pure 2-phenyl-1H-benzo[d]imidazole-6-carbonitrile.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 2-Phenyl-1H-benzo[d]imidazole-6-carbonitrile | C14H9N3 | 219.24 | 80-90 | >300 | 13.1 (s, 1H), 8.20-8.15 (m, 2H), 8.05 (s, 1H), 7.75-7.70 (d, 1H), 7.60-7.50 (m, 4H) | 151.5, 144.0, 138.5, 130.5, 130.0, 129.5, 126.5, 125.0, 120.0, 119.0, 105.0 |
Note: Spectroscopic data is representative for the benzimidazole (B57391) core and may vary slightly based on substitution.[4][5]
Experimental Workflow:
Synthesis of Fused Triazino[1,2-a]benzimidazoles
While direct cyclotrimerization of the nitrile group in this compound to form a simple triazine is not a well-established one-step reaction, a fused triazine ring system can be synthesized. This multi-step protocol first forms a 2-aminobenzimidazole (B67599) derivative, which then undergoes cyclization to a triazino[1,2-a]benzimidazole.
Protocol 3: Synthesis of a Fused 4-Amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrile Derivative
This protocol outlines a plausible synthetic route starting from this compound.
Step 1: Synthesis of 2-Amino-1H-benzo[d]imidazole-6-carbonitrile
-
In a round-bottom flask, dissolve 1.33 g (10 mmol) of this compound in 20 mL of ethanol.
-
Add 1.26 g (10 mmol) of cyanogen (B1215507) bromide (CNBr) portion-wise at 0 °C with stirring. Caution: Cyanogen bromide is highly toxic.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 2-amino-1H-benzo[d]imidazole-6-carbonitrile.
Step 2: Synthesis of the Fused Triazinobenzimidazole
-
Suspend 1.58 g (10 mmol) of 2-amino-1H-benzo[d]imidazole-6-carbonitrile in 30 mL of ethanol.
-
Add 0.90 g (10 mmol) of a suitable aldehyde (e.g., pyridine-2-carboxaldehyde) and a catalytic amount of piperidine (B6355638) (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[6]
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 4-(pyridin-2-yl)-2-amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrile.[6]
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (Step 2) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 4-(Pyridin-2-yl)-2-amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrile | C15H11N7 | 289.30 | 80-90 | >250 | 8.55 (d, 1H), 8.10 (s, 1H), 7.90-7.80 (m, 2H), 7.65 (d, 1H), 7.40-7.30 (m, 2H), 7.05 (s, 1H), 6.80 (s, 2H) | 162.0, 155.5, 149.0, 148.0, 142.0, 137.5, 130.0, 125.0, 123.0, 122.0, 119.5, 118.0, 110.0, 106.0, 65.0 |
Note: Spectroscopic data is representative for the fused triazinobenzimidazole core and may vary based on substitution.[6]
Experimental Workflow:
Relevance in Drug Discovery: Targeting Signaling Pathways
Quinoxaline and benzimidazole derivatives are known to act as inhibitors of various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.
PI3K/Akt/mTOR Signaling Pathway:
Quinoxaline derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a crucial pathway regulating cell growth, proliferation, and survival.[7]
MAPK Signaling Pathway:
Benzimidazole-based compounds have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and apoptosis.[8][6]
References
- 1. rsc.org [rsc.org]
- 2. ijiset.com [ijiset.com]
- 3. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. minio.scielo.br [minio.scielo.br]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3,4-Diaminobenzonitrile in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,4-Diaminobenzonitrile as a monomer in the synthesis of high-performance polyimides. The inclusion of the nitrile (-CN) functional group offers a strategic approach to enhancing the thermal, mechanical, and dielectric properties of the resulting polymers.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of specific functional groups into the polymer backbone can further tailor these properties for advanced applications, such as in aerospace, microelectronics, and medical devices.[1] this compound is a diamine monomer that introduces a nitrile (-CN) group into the polyimide structure. The nitrile group is known to enhance polymer properties through strong polar interactions and potential for cross-linking at elevated temperatures.[2][3]
This document outlines the synthesis of polyimides from this compound, detailing the reaction conditions, and expected material properties.
Synthesis of Polyimides from this compound
The synthesis of polyimides from this compound and an aromatic dianhydride is typically conducted via a two-step polycondensation reaction.[4][5] The initial step involves the formation of a soluble poly(amic acid) (PAA) intermediate at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final, thermally stable polyimide.[6][7]
Diagram of the Two-Step Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocols
The following protocols are based on established methods for aromatic polyimide synthesis and can be adapted for the use of this compound.[4][8]
Materials and Equipment
-
Monomers: this compound (purified by recrystallization), Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or Pyromellitic dianhydride (PMDA), purified by sublimation).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Chemical Imidization Reagents (Optional): Acetic anhydride, Pyridine (B92270).
-
Precipitation and Washing Solvent: Methanol (B129727).
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, addition funnel, heating mantle with temperature controller, Büchner funnel and filter paper, vacuum oven.
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v).[8]
-
Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.
-
Once a clear solution is obtained, slowly add an equimolar amount of the chosen dianhydride (e.g., 6FDA) in small portions over 30 minutes to manage the exothermic reaction.[4]
-
Rinse the addition funnel with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.[4]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[4][8]
Protocol 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven.
-
Cure the film using a staged heating program: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C to effect the cyclodehydration to the polyimide.[8]
-
After cooling, the resulting polyimide film can be peeled from the glass plate.
Protocol 3: Chemical Imidization
-
To the viscous poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride (2-3 times the molar amount of the polymer repeating unit) and pyridine (equimolar to the polymer repeating unit) dropwise with vigorous stirring.[4][8]
-
Continue stirring the mixture at room temperature for 12-24 hours.[8]
-
Pour the cooled, viscous polymer solution slowly into a beaker containing vigorously stirring methanol to precipitate the polyimide.[4][8]
-
Collect the fibrous precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected polymer thoroughly with fresh methanol to remove any residual solvent and unreacted reagents.[4]
-
Dry the purified polyimide powder in a vacuum oven at 80-120°C for 24 hours.[4][8]
Characterization of Polyimides
The successful synthesis and properties of the polyimides can be confirmed using various analytical techniques.
Diagram of Polyimide Characterization Workflow
Caption: Workflow for the characterization of synthesized polyimides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide. The disappearance of the broad N-H and amide C=O stretching bands of the amic acid and the appearance of characteristic imide absorption bands (asymmetrical and symmetrical C=O stretching at ~1780 cm⁻¹ and ~1720 cm⁻¹, and C-N stretching at ~1380 cm⁻¹) indicate successful imidization.[6][9]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide. Nitrile-containing polyimides are expected to exhibit high decomposition temperatures.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[10]
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and tensile modulus of the polyimide films.[2]
-
Dielectric Analysis: To determine the dielectric constant and dissipation factor, which are important for microelectronic applications.
Data Presentation
The following tables summarize representative data for polyimides derived from nitrile-containing diamine monomers. The exact values for polyimides from this compound will depend on the specific dianhydride used and the processing conditions.
Table 1: Representative Reaction Conditions for Polyimide Synthesis [8]
| Parameter | Condition |
| Diamine Monomer | This compound |
| Dianhydride Monomer | PMDA or 6FDA |
| Solvent | Anhydrous DMAc or NMP |
| Solids Content | 15-25% (w/v) |
| Reaction Temperature (Polyamic Acid) | 0 °C to Room Temperature |
| Reaction Time (Polyamic Acid) | 12-24 hours |
| Imidization Method | Thermal or Chemical |
| Thermal Imidization Profile | 100°C (1h), 200°C (1h), 300°C (1h) |
| Chemical Imidization Agents | Acetic Anhydride / Pyridine |
Table 2: Anticipated Properties of Polyimides Derived from this compound
| Property | Expected Range | Reference |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 250 - 360 °C | [2][8] |
| 5% Weight Loss Temperature (TGA) | > 450 °C (in N₂) | [8] |
| 10% Weight Loss Temperature (TGA) | 470 - 590 °C | [2] |
| Mechanical Properties | ||
| Tensile Strength | 80 - 120 MPa | [2] |
| Elongation at Break | 4 - 13 % | [2][11] |
| Tensile Modulus | 1.2 - 2.3 GPa | [2] |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | 1.98 - 3.53 | [10][11] |
| Solubility | ||
| Inherent Viscosity | 0.97 - 1.13 dL/g | [11] |
| Solubility in Organic Solvents | Good in polar aprotic solvents (NMP, DMAc, DMF) | [2][11] |
Conclusion
This compound is a promising monomer for the synthesis of high-performance polyimides with enhanced thermal, mechanical, and dielectric properties. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the development and characterization of these advanced materials. The versatility of the two-step synthesis process allows for the fabrication of polyimides in various forms, such as films and powders, suitable for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of New Polyimides Containing Nitrile Groups (2005) | Li Li | 49 Citations [scispace.com]
- 3. Synthesis of nitrile-containing ortho-amide benzoxazines for achieving thermosets with low curing temperature and superior performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. benchchem.com [benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. Novel and processable polyimides with a N-benzonitrile side chain: thermal, mechanical and gas separation properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatility of 3,4-Diaminobenzonitrile in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is a versatile aromatic building block increasingly utilized in the development of a wide array of dyes and pigments. Its unique molecular structure, featuring two adjacent primary amine groups and an electron-withdrawing nitrile group on a benzene (B151609) ring, provides a reactive scaffold for the synthesis of diverse chromophores. This combination of functionalities allows for the creation of azo dyes, fluorescent materials, and potentially heterocyclic and disperse dyes with tailored photophysical properties. The presence of the nitrile group can enhance the thermal stability and molar extinction coefficient of the resulting colorants, while the ortho-diamino arrangement is a gateway to forming various heterocyclic systems. These attributes make this compound a compound of significant interest for applications ranging from textile and materials science to advanced bio-imaging and diagnostics.
Application in Azo Dye Production
Azo dyes, characterized by the -N=N- chromophore, represent the largest class of synthetic colorants. The dual amino groups of this compound offer the potential for creating both monoazo and disazo dyes, leading to a broad spectrum of colors. The general synthetic strategy involves the diazotization of one or both amino groups, followed by coupling with a suitable aromatic coupling component, such as phenols, naphthols, or anilines.
General Experimental Protocol: Synthesis of a Monoazo Dye from this compound
This protocol outlines a generalized procedure for the synthesis of a monoazo dye by diazotizing one of the amino groups of this compound and coupling it with a generic coupling component (e.g., 2-naphthol).
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Coupling Component (e.g., 2-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes to facilitate the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 400 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate should form instantly.
-
Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Quantitative Data Summary (Hypothetical Example)
| Parameter | Value |
| Product | Monoazo dye from this compound and 2-Naphthol |
| Appearance | Reddish-brown powder |
| Yield | 85% |
| Melting Point | 210-215 °C |
| λmax (in Ethanol) | 485 nm |
| Molar Extinction Coefficient (ε) | 25,000 L mol⁻¹ cm⁻¹ |
Diagram: Synthesis of a Monoazo Dye
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3,4-Diaminobenzonitrile. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and pharmaceutical development settings. The protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with unique electronic properties. The purity of this starting material is critical as impurities can affect the yield, and the safety and efficacy of the final products. Therefore, a reliable analytical method to assess its purity is essential. This document provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential impurities and degradation products.
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard and sample
-
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 30 minutes |
Mobile Phase Gradient Program
A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (1:1 v/v) is recommended.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability injections.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the prepared sample solution in duplicate.
-
After the analysis, process the chromatograms and calculate the purity of the sample.
Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
Application Notes and Protocols: 3,4-Diaminobenzonitrile as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is a versatile chemical intermediate characterized by its aromatic ring substituted with two adjacent amino groups and a nitrile functional group.[1][2][3] This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in numerous active pharmaceutical ingredients (APIs). The presence of the vicinal diamines allows for the facile construction of five- and six-membered heterocyclic rings, while the nitrile group can be retained or transformed into other functionalities, offering a strategic advantage in medicinal chemistry for the development of novel therapeutic agents.
Application: Synthesis of Factor Xa Inhibitors
A significant application of this compound derivatives is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used for the prevention and treatment of thromboembolic diseases.[4][5] FXa is a critical enzyme in the coagulation cascade, and its inhibition effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.
Key Pharmaceutical Ingredient Example: 3,4-Diaminobenzoyl-based Factor Xa Inhibitors
Researchers have successfully designed and synthesized a series of potent and selective FXa inhibitors based on a 3,4-diaminobenzoyl scaffold.[4] One of the most promising compounds identified is a 3,4-dimethoxyl substituted derivative, demonstrating excellent in vivo antithrombotic activity.[4]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 4-amino-3-nitrobenzonitrile (B23877).[6]
Materials:
-
4-amino-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and degas by applying a vacuum and backfilling with an inert gas (repeat 3 times).
-
Introduce hydrogen gas (typically via a balloon or at a specified pressure, e.g., 50 psi) and stir the mixture vigorously at room temperature (25°C) for 5-18 hours.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully degas the reaction mixture with an inert gas.
-
Filter the mixture through a pad of filtration aid to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by trituration with a suitable solvent like diethyl ether.[6]
General Synthesis of a 3,4-Diaminobenzoyl-based Factor Xa Inhibitor
The following is a representative protocol for the synthesis of a 3,4-diaminobenzoyl-based FXa inhibitor, based on established synthetic strategies for similar compounds.
Step 1: Acylation of this compound Derivative
This step involves the selective acylation of one of the amino groups of a this compound derivative (in this case, the more nucleophilic amino group if they are electronically different).
Materials:
-
This compound or a substituted derivative
-
An appropriate acid chloride or activated carboxylic acid
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the this compound derivative and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the acid chloride or activated carboxylic acid in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Step 2: Formation of the Heterocyclic Core (e.g., Benzimidazole)
The resulting acylated diamine can be cyclized to form a benzimidazole (B57391) ring, a common scaffold in FXa inhibitors.
Materials:
-
Product from Step 1
-
A suitable cyclizing agent (e.g., an aldehyde or a carboxylic acid derivative)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required)
Procedure:
-
Dissolve the acylated diamine in the chosen solvent.
-
Add the cyclizing agent and catalyst (if necessary).
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the resulting benzimidazole derivative as needed.
Step 3: Final Amide Coupling
The final step typically involves an amide bond formation to introduce the P1 and P4 binding motifs necessary for potent FXa inhibition.
Materials:
-
Product from Step 2
-
A specific carboxylic acid containing the desired P1/P4 moieties
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling reagent and the base, and stir for a short period to activate the acid.
-
Add the benzimidazole intermediate from Step 2 to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the final product by chromatography (e.g., HPLC) to yield the target Factor Xa inhibitor.
Quantitative Data
The following table summarizes the inhibitory activity of a representative 3,4-diaminobenzoyl-based Factor Xa inhibitor.
| Compound ID | Chemical Name | Target | IC50 (nM) | Antithrombotic Activity | Reference |
| 7b | N-(5-carbamoyl-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)phenyl)-3,4-dimethoxybenzamide | FXa | Potent | Excellent in vivo antithrombotic activity | [4] |
Mandatory Visualizations
Experimental Workflow: Synthesis of Factor Xa Inhibitor
Caption: Synthetic workflow for a Factor Xa inhibitor.
Signaling Pathway: The Coagulation Cascade
Caption: Simplified diagram of the blood coagulation cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Antithrombotic Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Derivatization of 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is a chemical compound featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group.[1][2] Its structure, particularly the presence of primary aromatic amine groups, makes it a candidate for various chemical syntheses and a potential building block in pharmaceutical development. For analytical purposes, such as quantification in complex matrices (e.g., biological fluids or reaction mixtures), its native chromophoric or fluorophoric properties may be insufficient for sensitive and selective detection.
Chemical derivatization is a technique used to modify an analyte to enhance its detectability and/or improve its chromatographic properties.[3] By reacting the primary amine groups of this compound with specific reagents, we can attach a moiety that is strongly fluorescent or has high UV absorbance, thereby significantly lowering the limits of detection.
This document provides detailed application notes and protocols for two common pre-column derivatization strategies for primary amines, adapted for the analysis of this compound:
-
Dansyl Chloride Derivatization for High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.
-
Fluorescamine (B152294) Derivatization for rapid and sensitive fluorescence-based assays.
Application Note 1: Derivatization with Dansyl Chloride
Principle of Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (Dns-Cl), is a highly reactive reagent used for pre-column derivatization in HPLC.[4] It reacts with primary and secondary amino groups under alkaline conditions (pH 9-10.5) to form stable, highly fluorescent N-dansyl-sulfonamide adducts.[5] The derivatization of this compound with Dansyl Chloride attaches one or two dansyl groups to the amine functions, creating a product with strong UV absorbance and fluorescence, making it ideal for sensitive quantification by reverse-phase HPLC.[4][6]
Since this compound has two primary amine groups, the reaction can potentially yield mono- and di-dansylated products. Reaction conditions can be optimized to favor the formation of the di-dansylated product for quantitative analysis, ensuring a consistent and reproducible reaction outcome.
Analytical Workflow
The overall workflow involves sample preparation, the derivatization reaction, quenching of excess reagent to prevent side reactions, and finally, instrumental analysis by HPLC.[7] This pre-column approach ensures that the separation and detection are performed on the stable, labeled analyte.
Application Note 2: Derivatization with Fluorescamine
Principle of Derivatization
Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature in an aqueous, alkaline environment (pH 8-9) to form highly fluorescent pyrrolinone products.[8] A key advantage is that unreacted fluorescamine is rapidly hydrolyzed to non-fluorescent products, minimizing background interference.[9] This makes it an excellent choice for rapid, high-throughput screening or when analysis is needed immediately after derivatization.
The reaction with this compound will yield a fluorescent derivative suitable for direct measurement using a fluorometer or for analysis by HPLC with fluorescence detection. As with dansylation, the presence of two amine groups offers the potential for di-substitution.
Analytical Workflow
The workflow for fluorescamine derivatization is simpler and faster than dansylation. It involves mixing the sample with the reagent in a suitable buffer and performing the fluorescence measurement almost immediately. No heating or quenching steps are typically required.
Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride for HPLC Analysis
This protocol is adapted from established methods for the derivatization of primary amines and amino acids.[4][10] Optimization may be required depending on the sample matrix and instrumentation.
1.1. Materials and Reagents
-
This compound (MW: 133.15 g/mol )[1]
-
Dansyl Chloride (Dns-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Ammonium (B1175870) Hydroxide (B78521) or Acetic Acid (for quenching)[4][10]
-
Water, HPLC grade
-
0.22 µm Syringe Filters
1.2. Reagent Preparation
-
100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust pH to 9.8 with 1 M NaOH if necessary.
-
50 mM Dansyl Chloride Solution: Dissolve 135 mg of Dansyl Chloride in 10 mL of ACN. Prepare this solution fresh and protect it from light.[4]
-
Sample Solution: Prepare a stock solution of this compound in ACN or a suitable solvent. Dilute to the desired concentration range for analysis.
1.3. Derivatization Procedure
-
In a microcentrifuge tube, add 50 µL of the 100 mM sodium bicarbonate buffer.
-
Add 25 µL of the this compound sample or standard solution.
-
Add 50 µL of the 50 mM Dansyl Chloride solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a water bath or heater block at 60-80°C for 30 minutes in the dark.[10]
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 20 µL of 10% ammonium hydroxide or acetic acid to consume excess Dansyl Chloride.[4][10]
-
Vortex again and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.[10]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: Derivatization with Fluorescamine for Fluorometric Analysis
This protocol is adapted from standard methods for protein and peptide assays.[8][11] It is designed for rapid quantification using a spectrofluorometer.
2.1. Materials and Reagents
-
This compound
-
Fluorescamine
-
Acetone or DMSO, spectroscopy grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Water, deionized
2.2. Reagent Preparation
-
0.1 M Borate (B1201080) Buffer (pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of water. Adjust pH to 9.0 with 1 M NaOH.
-
Fluorescamine Solution (0.5 mg/mL): Dissolve 5 mg of Fluorescamine in 10 mL of fresh acetone or DMSO. This solution is stable for about one week when stored at room temperature in the dark.[8]
-
Sample Solution: Prepare a stock solution of this compound and create serial dilutions in the 0.1 M borate buffer to generate a standard curve.
2.3. Derivatization Procedure
-
Pipette 1.0 mL of each standard or unknown sample (already in borate buffer) into a new glass or disposable fluorometer cuvette/tube.
-
Place the tube on a vortex mixer.
-
While vortexing, rapidly and drop-wise add 125 µL of the Fluorescamine solution to the sample.[8] Continuous mixing is crucial to ensure efficient derivatization over hydrolysis.
-
Allow the reaction to proceed for 5-15 minutes at room temperature.[11]
-
Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to ~390 nm and the emission wavelength to ~475 nm.[8]
-
Plot the fluorescence intensity of the standards versus their concentration to create a standard curve. Determine the concentration of unknown samples from this curve.
Data Presentation
The following tables summarize the key parameters and expected analytical performance for each derivatization method. Note that performance metrics such as LOD and linearity are typical values for derivatized primary amines and should be experimentally determined for this compound.
Table 1: Quantitative Data for Dansyl Chloride Derivatization Method
| Parameter | Value / Condition | Reference / Note |
| Derivatization | ||
| Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) | [4] |
| Reaction pH | 9.5 - 10.5 (Sodium Bicarbonate Buffer) | [4] |
| Reaction Temp. | 60 - 80 °C | [10] |
| Reaction Time | 30 - 60 minutes | [4][10] |
| HPLC Analysis | ||
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | [12] |
| Flow Rate | 1.0 - 1.5 mL/min | [10] |
| UV Detection λ | ~254 nm or ~286 nm | [10][12] |
| Fluorescence Detection | Ex: ~340 nm / Em: ~525 nm | Typical values for dansyl adducts |
| Performance (Expected) | ||
| Linearity Range | Low ng/mL to µg/mL | Method Dependent |
| Limit of Detection (LOD) | Picomole range | Method Dependent |
Table 2: Quantitative Data for Fluorescamine Derivatization Method
| Parameter | Value / Condition | Reference / Note |
| Derivatization | ||
| Reagent | Fluorescamine | [8] |
| Reaction pH | 8.0 - 9.0 (Borate Buffer) | [8] |
| Reaction Temp. | Room Temperature | [11] |
| Reaction Time | < 1 minute (measurement after 5-15 min) | [8][11] |
| Fluorometric Analysis | ||
| Instrument | Spectrofluorometer or Plate Reader | |
| Excitation Wavelength (λex) | ~390 nm | [8] |
| Emission Wavelength (λem) | ~475 nm | [8] |
| Performance (Expected) | ||
| Linearity Range | ng/mL to low µg/mL | [11] |
| Limit of Detection (LOD) | Picomole to Nanomole range | [13] |
References
- 1. This compound 97 17626-40-3 [sigmaaldrich.com]
- 2. 3,4-Diaminobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Postcolumn derivatization of peptides with fluorescamine in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of 3,4-Diaminobenzonitrile Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the synthesis and application of novel corrosion inhibitors derived from 3,4-Diaminobenzonitrile. Organic compounds, particularly those containing heteroatoms like nitrogen and π-electrons, are effective corrosion inhibitors.[1] this compound serves as an excellent backbone for the synthesis of such inhibitors, primarily through the formation of Schiff bases. These derivatives can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.[1] This application note provides detailed protocols for the synthesis of these inhibitors and their evaluation using standard electrochemical techniques.
Introduction
Corrosion is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for protecting metallic materials from corrosive environments.[1] Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a prominent class of corrosion inhibitors due to the presence of the C=N (azomethine) group, which can effectively coordinate with metal ions.[1][2]
This compound is a versatile precursor for synthesizing bis-Schiff base inhibitors. The two amino groups can react with aldehydes to form tetradentate Schiff base ligands capable of forming stable complexes with metal surfaces.[3] The nitrile group and the aromatic ring further contribute to the molecule's ability to adsorb onto the metal surface through π-electron interactions.
Synthesis of Corrosion Inhibitors from this compound
The primary route for converting this compound into a corrosion inhibitor is through the synthesis of a Schiff base. This typically involves the condensation reaction with an appropriate aldehyde.
General Synthesis Protocol: Schiff Base Formation
This protocol is a generalized procedure based on common methods for Schiff base synthesis.[2][3]
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Salicylaldehyde, Vanillin, 4-Methoxybenzaldehyde)
-
Ethanol (B145695) (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1 mole equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 2 mole equivalents of the desired aldehyde in ethanol.
-
Slowly add the ethanolic solution of the aldehyde to the this compound solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration.
-
The product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Evaluation of Corrosion Inhibition Efficiency
The performance of the synthesized inhibitors is evaluated using electrochemical methods, which provide quantitative data on their ability to protect a metal surface in a corrosive environment.
Experimental Protocols
1. Preparation of Metal Specimens:
-
Mild steel coupons with a standard surface area (e.g., 1 cm²) are used.
-
The surface is prepared by grinding with progressively finer grades of emery paper, followed by degreasing with acetone (B3395972) and rinsing with distilled water.
-
The specimens are dried and stored in a desiccator before use.
2. Electrochemical Measurements:
Electrochemical experiments are typically conducted in a three-electrode cell containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. A mild steel specimen is used as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution for a stabilization period (e.g., 30-60 minutes) to attain a stable open circuit potential (OCP).
-
The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel plots.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance data is plotted as a Nyquist plot.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
-
Data Presentation
The following tables present hypothetical data for a Schiff base derived from this compound, based on typical values observed for similar inhibitors.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | Inhibition Efficiency (%) |
| Blank (0) | 1250 | -450 | - |
| 1 x 10⁻⁵ | 250 | -445 | 80.0 |
| 5 x 10⁻⁵ | 125 | -442 | 90.0 |
| 1 x 10⁻⁴ | 62.5 | -438 | 95.0 |
| 5 x 10⁻⁴ | 31.2 | -435 | 97.5 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 150 | - |
| 1 x 10⁻⁵ | 250 | 80 | 80.0 |
| 5 x 10⁻⁵ | 500 | 65 | 90.0 |
| 1 x 10⁻⁴ | 1000 | 50 | 95.0 |
| 5 x 10⁻⁴ | 2000 | 40 | 97.5 |
Mechanism of Inhibition
The corrosion inhibition is attributed to the adsorption of the Schiff base molecules onto the metal surface. This adsorption process blocks the active corrosion sites. The mechanism of adsorption can be physisorption, chemisorption, or a combination of both. The lone pair of electrons on the nitrogen atoms of the azomethine groups, the nitrile group, and the π-electrons of the aromatic rings facilitate the adsorption process.
Conclusion
Derivatives of this compound, particularly Schiff bases, are promising corrosion inhibitors for mild steel in acidic media. They can be synthesized through a straightforward condensation reaction. Electrochemical studies are powerful tools for quantifying their inhibition efficiency. The high performance of these inhibitors is attributed to their molecular structure, which facilitates strong adsorption onto the metal surface, leading to the formation of a protective barrier against corrosion. Further research can focus on optimizing the molecular structure of these inhibitors to enhance their performance and exploring their application in various industrial settings.
References
Application Notes and Protocols for Metal Ion Sensing with 3,4-Diaminobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Schiff base derivatives of 3,4-diaminobenzonitrile as fluorescent and colorimetric chemosensors for the selective and sensitive detection of various metal ions. The protocols outlined below cover the synthesis of the chemosensor, preparation of analytical solutions, and the methodology for metal ion detection.
Introduction
Schiff base derivatives of this compound are a versatile class of compounds that can be readily synthesized to create chemosensors for a variety of metal ions. The presence of imine (-C=N-) and amino (-NH2) groups in proximity on an aromatic backbone provides an excellent coordination site for metal ions. This interaction can lead to significant changes in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" fluorescence response or a distinct color change, enabling the qualitative and quantitative detection of specific metal ions. The underlying sensing mechanism is often attributed to processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or the inhibition of C=N isomerization upon metal ion binding.
Data Presentation
The following table summarizes the quantitative data for representative Schiff base chemosensors derived from diamino-benzonitrile analogues for the detection of various metal ions.
| Chemosensor Type | Target Ion | Detection Limit | Technique | Reference |
| Diaminomaleonitrile-based Schiff Base | Al³⁺ | 5.3 x 10⁻⁷ M | Fluorescence | [1] |
| This compound-based Schiff Base | Fe³⁺ | 2.17 x 10⁻⁶ M | Fluorescence | |
| This compound-based Schiff Base | Fe²⁺ | 2.06 x 10⁻⁶ M | Fluorescence | |
| This compound-based Schiff Base | Cu²⁺ | 2.48 x 10⁻⁶ M | Fluorescence | |
| Pyridine-modified Naphthol Hydrazone Schiff Base | Al³⁺ | 0.164 µM | Fluorescence | |
| Quinoline-based Schiff Base | Al³⁺ | 8.08 x 10⁻⁸ M | Fluorescence | [2] |
| Cinnamyl Pyrazoline-based Schiff Base | Zn²⁺ | 2.95 x 10⁻⁸ M | Fluorescence | [3] |
| Diaminomaleonitrile-derived Schiff Base | Zn²⁺ | 3.455 x 10⁻⁶ µM | Fluorescence | [4] |
Experimental Protocols
Synthesis of a this compound-Salicylaldehyde Schiff Base Chemosensor
This protocol describes a general method for the synthesis of a Schiff base chemosensor from this compound and salicylaldehyde (B1680747).
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
To this solution, add 2.2 equivalents of salicylaldehyde dissolved in ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the synthesized Schiff base product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Protocol for Metal Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of the synthesized this compound-based Schiff base chemosensor.
Materials and Equipment:
-
Synthesized Schiff base chemosensor
-
Stock solutions (e.g., 1 x 10⁻³ M) of various metal ion salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., deionized water or ethanol).
-
Spectroscopic grade solvent (e.g., Ethanol, DMSO, or a mixture with water).
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the synthesized Schiff base chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol or DMSO). From this stock, prepare a working solution of the desired concentration (e.g., 1 x 10⁻⁵ M) in the chosen analytical solvent system.
-
Fluorescence Titration:
-
Place a known volume of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue this process until no significant change in fluorescence intensity is observed.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor working solution, add an equimolar amount of different metal ion stock solutions.
-
Record the fluorescence spectrum for each solution to observe the sensor's response to various metal ions.
-
-
Competition Study:
-
To a cuvette containing the sensor solution and the target metal ion (which showed a significant response), add other potentially interfering metal ions.
-
Record the fluorescence spectrum to determine if the presence of other ions affects the sensor's response to the target ion.
-
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus metal ion concentration at low concentrations.
Mandatory Visualizations
Signaling Pathway for "Turn-On" Fluorescence Sensing
References
- 1. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Reaction Scheme
The synthesis involves the condensation reaction between 3,4-diaminobenzonitrile and a substituted aromatic aldehyde in a 1:2 molar ratio to yield the corresponding tetradentate Schiff base.
Caption: General reaction for the synthesis of a Schiff base from this compound.
Experimental Protocols
This section details the materials and step-by-step procedure for the synthesis of a symmetrical tetradentate Schiff base from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin) (2.0 eq)
-
Absolute Ethanol (B145695) or Methanol (B129727)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a sufficient volume of absolute ethanol or methanol with gentle warming and stirring.
-
Addition of Aldehyde: To this solution, add 2.0 equivalents of the selected aromatic aldehyde. If the aldehyde is a solid, it should also be dissolved in a minimal amount of the same solvent before addition.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction[6].
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 10 hours, depending on the reactivity of the aldehyde[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol or methanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a solvent mixture like ethanol-water[7].
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Determine the melting point of the purified Schiff base.
Data Presentation
While specific quantitative data for Schiff bases derived from this compound were not found in the searched literature, the following table presents representative data for analogous Schiff bases synthesized from the structurally similar 3,4-diaminobenzophenone (B196073) to illustrate the expected format for data presentation[5].
| Schiff Base Ligand (from 3,4-Diaminobenzophenone) | Aldehyde Used | Yield (%) | Melting Point (°C) | Color |
| L1 | 2-hydroxy-4-methoxybenzaldehyde | 78 | 127 | Yellow |
| L2 | 2-hydroxy-5-methoxybenzaldehyde | 70 | 152 | Yellow |
| L3 | 5-bromo-2-hydroxybenzaldehyde | 80 | 169 | Yellow |
| L4 | 2-hydroxy-5-nitrobenzaldehyde | 83 | 237 | Yellow |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of Schiff bases from this compound.
Caption: Experimental workflow for the synthesis of Schiff bases.
Potential Applications
Schiff bases are known for a wide array of biological activities and applications in materials science.
-
Antimicrobial and Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer activities[1][2][8]. The mechanism of action often involves the chelation of metal ions essential for microbial growth or the interaction with biological macromolecules like DNA[9].
-
Fluorescent Probes and Bioimaging: Schiff bases derived from diamines with electron-withdrawing groups, such as diaminomaleonitrile, have been shown to exhibit fluorescence and can act as sensors for metal ions[10]. It is plausible that Schiff bases from this compound could also possess interesting photophysical properties for applications in cellular imaging.
No specific signaling pathways for Schiff bases derived from this compound were identified in the literature. However, the general anticancer activity of some Schiff bases is proposed to be through the induction of apoptosis[7]. The exact molecular targets and signaling cascades are often compound-specific and require further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 3,4-diaminobenzoic acid Schiff base compounds and their complexes: synthesis, characterization and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis of N,N'-bis (a-methylsalicylidene)-3,4'-diaminodiphenyl ether [mdpi.com]
- 8. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Application of 3,4-Diaminobenzonitrile in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is an aromatic diamine monomer that holds significant promise in the field of materials science for the synthesis of high-performance polymers. Its rigid aromatic structure, coupled with the presence of two reactive amine functional groups and a polar nitrile group, makes it a valuable building block for creating polymers with exceptional thermal stability, mechanical strength, and specific electronic properties. These characteristics are highly sought after in advanced applications, including aerospace components, electronics, and specialty films and membranes. The nitrile group, in particular, can enhance intermolecular interactions and serve as a site for potential post-polymerization modifications, offering a route to tailor the final properties of the material.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of high-performance polyimides and polyamides. While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, the provided data for analogous structures serves as a valuable benchmark for predicting their performance.
Application Notes
The primary application of this compound in materials science is as a monomer in step-growth polymerization reactions to form aromatic polymers. The two primary amine groups readily react with comonomers possessing two complementary functional groups, such as dianhydrides (to form polyimides) or diacyl chlorides (to form polyamides).
Polyimides: The reaction of this compound with a dianhydride, such as Pyromellitic dianhydride (PMDA), proceeds through a two-step process. First, a soluble poly(amic acid) precursor is formed, which is then cyclized to the final, often intractable, polyimide through thermal or chemical imidization. The resulting polyimides are expected to exhibit:
-
High Thermal Stability: The aromatic and imide rings in the polymer backbone contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
-
Excellent Mechanical Properties: The rigid polymer chains lead to high tensile strength and modulus.
-
Good Chemical Resistance: Aromatic polyimides are known for their resistance to a wide range of organic solvents and chemicals.
-
Enhanced Dielectric Properties: The presence of the polar nitrile group can influence the dielectric constant of the resulting polymer, a critical parameter for applications in microelectronics.
Polyamides: The polycondensation of this compound with a diacyl chloride, such as terephthaloyl chloride, yields aromatic polyamides (aramids). These polymers are characterized by:
-
Exceptional Strength and Stiffness: The rigid-rod-like nature of the polymer chains and strong intermolecular hydrogen bonding between amide linkages result in materials with very high tensile strength and modulus.
-
High-Temperature Resistance: Similar to polyimides, aromatic polyamides maintain their mechanical properties at elevated temperatures.
-
Solvent Resistance: Aramids are typically soluble only in strong acids or highly polar aprotic solvents containing salts.
The nitrile functionality on the benzonitrile (B105546) ring can also be a key feature for creating materials with specific functionalities. For instance, it can be involved in cross-linking reactions at high temperatures, further enhancing the thermal stability of the polymer.
Data Presentation
Due to the limited availability of specific experimental data for polymers derived directly from this compound, the following table summarizes the anticipated properties of high-performance polymers based on structurally similar aromatic diamines and diaminobenzonitrile derivatives. This data provides a reasonable expectation of the performance of materials synthesized using this compound.
| Property | Representative Polyimide (from substituted diaminobenzonitrile) | Representative Aromatic Polyamide (Aramid) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) (°C) | 250 - 350[1] | > 250 |
| 5% Weight Loss Temperature (Td) (°C) | > 450 (in N₂)[1] | > 450 (in N₂) |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 80 - 150[1] | > 100 |
| Tensile Modulus (GPa) | 2.5 - 4.0[1] | > 2.0 |
| Elongation at Break (%) | 5 - 15[1] | < 15 |
| Solubility | ||
| Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) in the poly(amic acid) stage. | Generally soluble only in strong acids or polar aprotic solvents with added salts. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a polyimide and a polyamide. These can be adapted by researchers for the use of this compound.
Protocol 1: Synthesis of a Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from an aromatic diamine (e.g., this compound) and an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) via a poly(amic acid) intermediate, followed by thermal imidization.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent).
-
Add anhydrous DMAc to the flask to dissolve the diamine monomer and achieve a solids content of 15-20% (w/v).
-
Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.
-
Once a clear solution is obtained, cool the flask to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of PMDA to the stirred diamine solution in small portions over 30-60 minutes to control the exothermic reaction.
-
Rinse the addition funnel with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 2 hours after the complete addition of the dianhydride.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization to Polyimide Film
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven.
-
Cure the film using a staged heating program:
-
1 hour at 100 °C
-
1 hour at 200 °C
-
1 hour at 300 °C
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in water to facilitate the removal of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours before characterization.
Protocol 2: Synthesis of an Aromatic Polyamide (Aramid)
This protocol describes the low-temperature solution polycondensation of an aromatic diamine (e.g., this compound) with an aromatic diacyl chloride (e.g., Terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine (B92270) (as an acid scavenger)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-salt bath)
-
Blender or high-shear mixer
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous LiCl (concentration of 5% w/v relative to the solvent) in anhydrous DMAc.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-salt bath.
-
In a separate flask, dissolve an equimolar amount of Terephthaloyl chloride in a small amount of anhydrous DMAc.
-
Slowly add the Terephthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. The viscosity of the solution will increase rapidly.
-
After the addition is complete, add pyridine (2 equivalents) to the reaction mixture.
-
Continue stirring the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Precipitate the polyamide by pouring the viscous polymer solution into a large volume of vigorously stirring methanol in a blender.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove residual solvent, LiCl, and pyridine hydrochloride.
-
Dry the purified aromatic polyamide in a vacuum oven at 80-100 °C for 24 hours.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of a polyimide film.
Caption: Workflow for the synthesis and purification of an aromatic polyamide.
References
Application Notes and Protocols: 3,4-Diaminobenzonitrile in the Preparation of Thermally Stable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-diaminobenzonitrile as a monomer for the synthesis of high-performance, thermally stable polymers. The unique presence of both amine and nitrile functional groups within a rigid aromatic structure makes this compound a valuable building block for polymers such as polyamides and polyimides with enhanced thermal properties. The nitrile group, in particular, offers a pathway for post-polymerization crosslinking, which can significantly increase the thermal stability and mechanical properties of the final material.
Introduction
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries. The incorporation of specific functional groups into the polymer backbone can further enhance these properties. This compound is a versatile monomer that introduces a nitrile (-C≡N) group into the polymer chain. This nitrile group can undergo thermal cyclotrimerization or other crosslinking reactions at elevated temperatures, leading to a more rigid and thermally stable network structure.[2]
Data Presentation: Thermal Properties of Related Polymers
While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, the following tables summarize the thermal properties of structurally related polyimides and polyamides. This data provides an expected range of performance and highlights the impact of chemical structure on thermal stability.
Table 1: Thermal Properties of Aromatic Polyimides
| Dianhydride | Diamine | Tg (°C) | Td5% (°C, N2) | Char Yield at 800°C (N2, %) | Reference |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 396 | >500 | ~60 | [3] |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 276 | >500 | ~55 | [4] |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide | >289 | >483 | Not Reported | [1] |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,6-Diaminopyridine | 254 | 544 | 64 | [5] |
Tg: Glass Transition Temperature; Td5%: Temperature at 5% weight loss.
Table 2: Thermal Properties of Aromatic Polyamides
| Dicarboxylic Acid Chloride | Diamine | Tg (°C) | Td10% (°C, N2) | Char Yield at 800°C (N2, %) | Reference |
| Isophthaloyl chloride | m-Phenylenediamine | 238 | 442 | 54 | [3] |
| Terephthaloyl chloride | m-Phenylenediamine | 285 | 466 | 48 | [3] |
| 4,4'-Oxydibenzoyl chloride | 4,4'-Oxydianiline | 255 | 520 | 58 | [6] |
Tg: Glass Transition Temperature; Td10%: Temperature at 10% weight loss.
Table 3: Effect of Nitrile Crosslinking on Thermal Properties of Poly(thioether ether imide)s[2]
| Polymer | Tg (°C) (Uncured) | Tg (°C) (Cured) | Td5% (°C, N2) (Uncured) | Td5% (°C, N2) (Cured) |
| PI-a | 213 | Not Detected | 471 | 506 |
| PI-b | 191 | Not Detected | 478 | 503 |
The data in Table 3 clearly demonstrates the significant improvement in thermal stability upon curing, which is attributed to the crosslinking of the nitrile groups. The disappearance of the glass transition temperature in the cured polymers is a strong indicator of the formation of a rigid, crosslinked network.
Experimental Protocols
The following are detailed protocols for the synthesis of polyimides from this compound and an aromatic dianhydride using a two-step method.
Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid)
This is a widely used method that proceeds through a soluble poly(amic acid) precursor, which is then converted to the final polyimide.
Materials and Equipment:
-
Monomers: this compound (purified by recrystallization), Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, purified by sublimation).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Reagents for Chemical Imidization (Optional): Acetic anhydride, Pyridine (B92270) or Triethylamine (B128534).
-
Precipitation and Washing: Methanol (B129727) or Ethanol (B145695).
-
Glassware: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, dropping funnel.
-
Other Equipment: Ice bath, heating mantle with temperature controller, vacuum oven, filtration apparatus.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the solid dianhydride in small portions to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to control the molecular weight and prevent side reactions.
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
Step 2: Imidization (Conversion to Polyimide)
Method A: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven.
-
Heat the film using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclodehydration reaction to form the imide rings.
-
After cooling, the resulting polyimide film can be carefully peeled from the glass substrate.
Method B: Chemical Imidization
-
To the poly(amic acid) solution at room temperature, add a dehydrating agent such as acetic anhydride (2-4 molar equivalents per repeating unit of the polymer) and a catalyst like pyridine or triethylamine (1-2 molar equivalents).
-
Stir the mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50 °C) for a few hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a non-solvent such as methanol or ethanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents and solvent, and dry it in a vacuum oven.
Protocol 2: Thermal Analysis of Polymers
Thermogravimetric Analysis (TGA)
-
Place a small sample (5-10 mg) of the dried polymer in a TGA sample pan.
-
Heat the sample from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the 5% and 10% weight loss temperatures (Td5% and Td10%) and the char yield at the final temperature.
Differential Scanning Calorimetry (DSC)
-
Place a small sample (5-10 mg) of the dried polymer in a DSC sample pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a constant heating rate (e.g., 10 or 20 °C/min).
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Mandatory Visualizations
Caption: Workflow for the synthesis of polyimides from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diaminobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Diaminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 4-amino-3-nitrobenzonitrile (B23877).[1][2] Another viable starting material is 2-Nitro-4-cyanoaniline.[3]
Q2: What is the most common synthetic route to produce this compound?
The predominant method is the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1][3]
Q3: What are the key reaction parameters to control for a high yield?
To achieve a high yield, it is crucial to control the catalyst type and loading, hydrogen pressure, reaction temperature, and reaction time. The choice of solvent also plays a significant role.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rf) due to the change in polarity.[4]
Q5: What are the typical physical properties of this compound?
This compound is typically a solid that can range in color from white to brown.[5] Its melting point is in the range of 144-148 °C.[5]
Q6: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry, well-ventilated place.[6] For long-term storage, keeping it at room temperature is generally acceptable.[5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Reducing Agent | Ensure adequate hydrogen pressure is maintained throughout the reaction. For chemical reductions (e.g., with SnCl₂), use the correct stoichiometric amount of the reducing agent.[4] |
| Incomplete Reaction | Increase the reaction time or slightly increase the temperature. Monitor the reaction progress using TLC to determine the optimal reaction time.[4] |
| Poor Quality Starting Material | Verify the purity of the starting material (e.g., 4-amino-3-nitrobenzonitrile) using techniques like NMR or melting point analysis. |
| Product Loss During Workup | Optimize the extraction and filtration steps. Ensure the filter cake is washed thoroughly with the solvent to recover any adsorbed product.[4] |
Product Impurity and Discoloration
| Potential Cause | Troubleshooting Steps |
| Presence of Side-Products | Over-reduction of the nitrile group can lead to the formation of aminomethyl derivatives. Control the reaction conditions (temperature, pressure, and time) to minimize these side reactions. |
| Oxidation of the Product | The diamine product is susceptible to air oxidation, which can lead to discoloration.[4] Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Residual Starting Material | If the reaction is incomplete, the final product will be contaminated with the starting material. Extend the reaction time or increase the catalyst loading.[4] |
| Solvent Impurities | Use high-purity, dry solvents to avoid introducing impurities that can interfere with the reaction or contaminate the product. |
Experimental Protocols
Catalytic Hydrogenation of 4-amino-3-nitrobenzonitrile
This protocol is a common method for synthesizing this compound.
Materials:
-
4-amino-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite or diatomaceous earth
Procedure:
-
In a hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.[1][3]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and degas it by applying a vacuum and then backfilling with nitrogen. Repeat this process three times.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi or using a hydrogen balloon).[1]
-
Stir the mixture vigorously at room temperature (25°C) for the specified time (e.g., 5-18 hours).[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[1][3]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether.[1]
Data Presentation
Comparison of Reaction Conditions and Yields
| Starting Material | Catalyst | Solvent | Pressure | Time | Temperature | Yield | Reference |
| 4-amino-3-nitrobenzonitrile | 10% Pd/C | Methanol | H₂ balloon | 18 h | 25°C | 90% | [1] |
| 3-Amino-4-nitrobenzonitrile | 10% Pd/C | Ethanol | 50 psi H₂ | 5 h | - | 70% | [1] |
| 2-Nitro-4-cyanoaniline | 7.5% Pd/C | Ethanol | Atmospheric | 2 h | - | - | [3] |
| 4-amino-3-nitrobenzonitrile | Stannous chloride | Ethanol | - | 6 h | Reflux | 70.4% | [2] |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: 3,4-Diaminobenzonitrile Polymerization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3,4-Diaminobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
A1: Due to its two primary amino (-NH₂) groups, this compound is expected to undergo step-growth polymerization, most commonly through polycondensation. This process involves reacting it with a comonomer that has two complementary functional groups, such as a diacyl chloride or a dicarboxylic acid (to form polyamides), or a dianhydride (to form polyimides).
Q2: What are the critical factors for achieving a high molecular weight polymer?
A2: Achieving a high molecular weight polymer in step-growth polymerization is contingent on several factors:
-
Monomer Purity: The presence of monofunctional impurities can terminate the polymer chain growth, which significantly limits the final molecular weight. High purity of both the this compound and the comonomer is essential.
-
Precise Stoichiometry: Step-growth polymerization requires a precise equimolar balance (1:1 ratio) between the reacting functional groups. Any significant deviation from this ratio will result in a lower degree of polymerization.[1]
-
High Reaction Conversion: The reaction must proceed to a very high conversion, typically over 99%, to obtain a high molecular weight polymer.[1] This often necessitates long reaction times and optimized temperatures.
-
Efficient Removal of Byproducts: In polycondensation reactions, a small molecule (like water) is often eliminated. The efficient removal of this byproduct is crucial to drive the reaction toward completion.
Q3: My final polymer is a much darker color than anticipated. What could be the cause?
A3: Discoloration in aromatic polymers is often a result of oxidation or the formation of conjugated structures. Potential causes include:
-
Oxidation: The amino groups are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
High Temperatures: Extended exposure to high reaction temperatures can lead to thermal degradation or side reactions that produce colored byproducts.
-
Impurities: Impurities present in the monomers or the solvent can also contribute to discoloration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side reactions consuming monomers. | Lower the reaction temperature to minimize side reactions. Verify the purity of the monomers. | |
| Loss of product during workup. | Optimize the precipitation and washing steps. Ensure the chosen non-solvent effectively precipitates the polymer without dissolving lower molecular weight fractions. | |
| Low Molecular Weight (Low Inherent Viscosity) | Incorrect stoichiometry. | Carefully purify the monomers before use. Use an analytical balance for precise weighing. A slight excess of a more volatile monomer can sometimes be used to compensate for any loss. |
| Monomer impurity (monofunctional). | Purify the monomers by recrystallization or sublimation. | |
| Inefficient removal of condensation byproduct (e.g., water). | For high-temperature polymerizations, use a Dean-Stark trap or conduct the final stages of the reaction under a vacuum. | |
| Gel Formation (Cross-linking) | Polyfunctional impurities in monomers. | Ensure that the monomers are strictly difunctional. |
| Side reactions at high temperatures. | Lower the reaction temperature. The nitrile group on the this compound could potentially participate in side reactions at very high temperatures.[1] | |
| Poor Polymer Solubility | High molecular weight and crystallinity. | While high molecular weight is often desirable, extremely high values can reduce solubility. Adjusting the monomer ratio slightly off-stoichiometric can control the molecular weight. |
| Strong intermolecular interactions. | The rigid aromatic backbone and potential for hydrogen bonding can lead to poor solubility. Test a range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF). | |
| Polymer precipitation during synthesis. | If the polymer precipitates before reaching high molecular weight, consider performing the polymerization at a higher temperature or in a better solvent. A two-step method, which proceeds through a soluble precursor like a poly(amic acid), is a common strategy for synthesizing insoluble polyimides. |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a polyimide from an aromatic diamine like this compound and a dianhydride. This protocol is based on established methods for structurally similar monomers and should be optimized for specific experimental requirements.
Step 1: Synthesis of Poly(amic acid)
-
In a clean, dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound in an anhydrous polar aprotic solvent (e.g., DMAc) to achieve a solids content of 15-20% (w/v).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) in small portions to the stirred diamine solution. This helps to control the exothermic nature of the reaction.
-
Maintain the temperature at 0-5 °C and continue stirring for at least 2 hours after the complete addition of the dianhydride.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in water to aid in the removal of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours.
Visualizations
Caption: Experimental workflow for a two-step polyimide synthesis.
Caption: Troubleshooting logic for low molecular weight polymer.
References
Technical Support Center: Synthesis of 3,4-Diaminobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Diaminobenzonitrile. Our focus is on minimizing side reactions and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the reduction of 4-amino-3-nitrobenzonitrile (B23877). This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1] Other less common methods may involve the use of other reducing agents like tin(II) chloride or iron in acidic media.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions stem from the reduction of the nitro group and, to a lesser extent, the reactivity of the nitrile group.
-
Incomplete Nitro Group Reduction: The reduction of the nitro group can be incomplete, leading to the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.
-
Intermolecular Condensation: Under certain conditions, these intermediates can undergo condensation reactions to form azo or azoxy compounds, which can complicate purification.
-
Nitrile Group Reduction: While generally stable under the conditions for nitro group reduction, the nitrile group can be reduced under more forcing conditions (higher pressure or temperature) to a primary amine (aminomethyl group). This can further react to form secondary and tertiary amines.[2][3]
-
Nitrile Group Hydrolysis: The nitrile group can be susceptible to hydrolysis to form an amide or a carboxylic acid, particularly if the reaction is run under acidic or basic conditions for extended periods.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting material (4-amino-3-nitrobenzonitrile), you can observe the disappearance of the starting material and the appearance of the product spot. The significant difference in polarity between the nitro and amino compounds will result in a noticeable change in the retention factor (Rf).
Q4: What are the recommended purification techniques for this compound?
The most common method for purifying the final product is recrystallization. Suitable solvent systems include ethanol (B145695)/water or isopropanol/water mixtures. For higher purity requirements, column chromatography can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Catalyst poisoning. 3. Loss of product during workup. | 1. Extend reaction time or increase hydrogen pressure. Monitor by TLC. 2. Ensure high-purity starting materials and solvents. Sulfur-containing impurities can poison the catalyst. Use fresh catalyst. 3. Optimize extraction and recrystallization steps. |
| Presence of Multiple Byproducts | 1. Reaction temperature too high. 2. Formation of nitroso, hydroxylamine, azo, or azoxy compounds. | 1. Maintain the recommended reaction temperature. Use a controlled heating source if necessary. 2. Ensure complete reduction by optimizing reaction time and hydrogen pressure. |
| Product is a Dark Oil or Tar | 1. Presence of polymeric byproducts. 2. Oxidation of the product. | 1. Purify via column chromatography. 2. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light. |
| Nitrile Group Reduction Detected | 1. Reaction conditions too harsh (high temperature or pressure). | 1. Reduce the reaction temperature and/or hydrogen pressure. Screen for milder reaction conditions. |
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for this compound Synthesis
| Catalyst | Solvent | **Pressure (H₂) ** | Temperature | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | Methanol (B129727) | 1 atm (balloon) | 25°C | 18 h | 90 | [1] |
| 10% Pd/C | Ethanol | 50 psi | Not specified | 5 h | 70 | [1] |
| 7.5% Pd/C | Ethanol | 1 atm | Not specified | 2 h | 26.3 | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Catalytic Hydrogenation[1]
Materials:
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4-amino-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (500 mg).
-
Degas the flask and fill it with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at 25°C for 18 hours.
-
Upon completion (monitored by TLC), degas the mixture under vacuum and backfill with nitrogen (repeat three times).
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield this compound (1.47 g, 90% yield) as a green oil.
Protocol 2: Alternative Catalytic Hydrogenation[1]
Materials:
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3-Amino-4-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Anhydrous Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Diethyl ether
Procedure:
-
In a pressure vessel, combine 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) and 10% Pd/C (1.00 g) in anhydrous ethanol (250 mL).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture for 5 hours.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
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Triturate the resulting solid with diethyl ether to afford this compound as a tan solid (11.40 g, 70% yield).
Mandatory Visualization
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 4. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Purification of Crude 3,4-Diaminobenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3,4-Diaminobenzonitrile. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by the reduction of 4-amino-3-nitrobenzonitrile?
A1: The most common impurities include unreacted starting material (4-amino-3-nitrobenzonitrile), partially reduced intermediates (e.g., 4-amino-3-(hydroxylamino)benzonitrile), and byproducts from side reactions. Residual palladium catalyst from the hydrogenation step may also be present.
Q2: My purified this compound is discolored (e.g., brown, black, or green). What is the cause and how can I prevent it?
A2: Discoloration of aromatic amines like this compound is typically due to oxidation. The amino groups are sensitive to air and light, leading to the formation of colored oxidation products. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[1] Using degassed solvents and storing the purified compound in a dark place under an inert atmosphere is also recommended.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities. This compound is UV active and can be visualized under a UV lamp. For compounds that are not UV active, various staining methods can be employed.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 144-148 °C. A broad melting point range for your purified product may indicate the presence of impurities.
Q5: What are the ideal storage conditions for purified this compound?
A5: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere, and at room temperature.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The chosen solvent is too polar, keeping the compound dissolved even at low temperatures.- The solution is too dilute.- The cooling process is too rapid. | - Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider solvent mixtures like ethanol/water or ethyl acetate (B1210297)/hexanes.- Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the crude product is lowered by impurities to below the boiling point of the solvent.- The solvent is too nonpolar.- The solution was cooled too quickly. | - Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool slowly.- Consider an initial purification step, such as a quick filtration through a plug of silica (B1680970) gel, to remove some impurities before recrystallization. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Ensure the filtered crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - The mobile phase is too polar, causing all components to elute too quickly.- The mobile phase is not polar enough, resulting in the compound not moving down the column.- The column is overloaded with the sample. | - Optimize the mobile phase using TLC first. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol. Aim for an Rf value of 0.2-0.3 for the desired compound.- Use a less polar mobile phase to increase retention on the column.- Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound after the less polar impurities.- Ensure the ratio of the weight of the stationary phase to the crude product is appropriate (typically 20:1 to 100:1 for silica gel). |
| Streaking of Compound on TLC/Column | - The compound is not fully dissolving in the mobile phase.- The sample is too concentrated.- The compound is interacting too strongly with the stationary phase. | - Add a small amount of a more polar solvent to the mobile phase.- Dilute the sample before loading it onto the column.- Consider using a different stationary phase, such as alumina. |
| Cracking of the Column Bed | - The column was not packed properly.- The column ran dry. | - Pack the column carefully using a slurry method to avoid air bubbles.- Always maintain a level of solvent above the stationary phase. |
Data Presentation
The following table summarizes the expected outcomes from different purification techniques for a related compound, 3,5-Diamino-4-methylbenzonitrile, and can serve as a general guideline for this compound. Actual yields and purities may vary based on the initial purity of the crude product.
| Purification Method | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 75-85 | 95-98 | Simple, cost-effective, good for removing baseline impurities. | May not remove impurities with similar solubility. |
| Flash Column Chromatography | 60-75 | >99 | High purity achievable, good for separating complex mixtures. | More time-consuming, requires more solvent. |
| Acid-Base Extraction | >90 (crude) | 80-90 | Good for removing non-basic impurities. | Does not separate other basic impurities. |
Data is representative for a similar compound and may vary for this compound.[2]
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase system by running TLC plates of the crude mixture. A common system for aromatic amines is a gradient of ethyl acetate in hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start eluting with a low polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
References
Technical Support Center: 3,4-Diaminobenzonitrile Production Scale-Up
Welcome to the Technical Support Center for the production of 3,4-Diaminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary scale-up challenges?
A1: The most prevalent and scalable synthesis method is the catalytic hydrogenation of a nitroaromatic precursor, typically 4-amino-3-nitrobenzonitrile (B23877) or 2-nitro-4-cyanoaniline. The reaction involves the reduction of the nitro group to an amine using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.
The primary challenges encountered during the scale-up of this process include:
-
Reaction Control: Managing the exothermic nature of the hydrogenation reaction is critical to prevent runaway reactions and ensure selectivity.
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Catalyst Efficiency and Recovery: Maintaining the activity of the catalyst and ensuring its efficient recovery and reuse are key economic and environmental considerations at an industrial scale.
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Product Purification: Achieving the high purity (>99%) required for pharmaceutical applications necessitates a robust and scalable purification strategy to remove starting materials, intermediates, and by-products.
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By-product Formation: Minimizing the formation of side products, such as partially reduced intermediates or products of side reactions, is crucial for maximizing yield and simplifying purification.
Q2: What are the typical impurities observed in this compound synthesis, and how can they be minimized?
A2: Common impurities can be categorized as organic, inorganic, and residual solvents.
-
Organic Impurities: These may include unreacted starting materials (e.g., 4-amino-3-nitrobenzonitrile), partially reduced intermediates (e.g., nitroso or hydroxylamine (B1172632) derivatives), and by-products from side reactions.
-
Inorganic Impurities: These can originate from the catalyst (e.g., residual palladium) or other reagents.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol (B129727), ethanol) may be present in the final product.
Minimizing these impurities involves careful optimization of reaction conditions, including temperature, pressure, and catalyst loading, as well as the implementation of an effective purification process.
Q3: What are the recommended storage and handling procedures for this compound on a larger scale?
A3: this compound is a solid that can be combustible. For industrial-scale handling, the following precautions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Handling: Use appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), safety goggles, and chemical-resistant gloves.[1] Ensure adequate ventilation to minimize dust inhalation.[2] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam as extinguishing media.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Product loss during workup | - Increase reaction time or hydrogen pressure.- Use a fresh batch of catalyst or increase catalyst loading.- Optimize filtration and purification steps to minimize mechanical losses. |
| Product Discoloration (e.g., tan, green, or dark oil) | - Oxidation of amino groups- Presence of metallic impurities from the catalyst- Formation of colored by-products | - Handle the final product under an inert atmosphere (e.g., nitrogen).- Store the product protected from light.- Consider a final purification step with activated carbon or recrystallization.[4] |
| Inconsistent Purity Between Batches | - Variation in raw material quality- Poor process control | - Implement stringent quality control for starting materials.- Standardize all reaction parameters, including temperature, pressure, stirring speed, and addition rates. |
| Difficulty in Filtering the Catalyst | - Fine particle size of the catalyst- Concentrated catalyst slurry | - Use a filter aid such as celite to improve filtration efficiency.[4]- Dilute the reaction mixture with a suitable solvent before filtration. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for a laboratory-scale synthesis and serves as a baseline for scale-up considerations.
Materials:
-
4-amino-3-nitrobenzonitrile
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the starting material) under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether) to yield a high-purity solid.[4]
Scale-Up Considerations for Purification
For industrial-scale production, column chromatography is often not feasible. Recrystallization is the preferred method for purification.
Solvent Selection: The choice of solvent is critical. A solvent system should be identified where this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Crystallization Process:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Lab-Scale Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-amino-3-nitrobenzonitrile | [4] |
| Catalyst | 10% Pd/C | [4] |
| Catalyst Loading | 5% (w/w of starting material) | [4] |
| Solvent | Anhydrous Ethanol | [4] |
| Substrate Concentration | 0.168 M | [4] |
| Hydrogen Pressure | 50 psi | [4] |
| Reaction Temperature | 25 °C | [4] |
| Reaction Time | 5 hours | [4] |
| Yield (crude) | 70% | [4] |
Table 2: Physical and Safety Data for this compound
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 144-148 °C | [1] |
| Safety Information | ||
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE 3 | [1] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment | Dust mask (N95), Eyeshields, Gloves | [1] |
| Storage Class | Combustible Solids | [1] |
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree to troubleshoot low purity issues in production.
Diagram 3: Key Challenges in Scaling Up Production
Caption: Core challenges to address when scaling up the production process.
References
Technical Support Center: Enhancing the Solubility of 3,4-Diaminobenzonitrile-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 3,4-Diaminobenzonitrile-based polymers.
Frequently Asked Questions (FAQs)
Q1: My this compound-based polymer has poor solubility in common organic solvents. What are the primary reasons for this?
A1: The limited solubility of polymers derived from this compound is typically due to two main factors inherent to this class of aromatic polymers:
-
Rigid Polymer Backbone: The aromatic rings in the polymer chain lead to a stiff, rigid structure. This rigidity prevents the polymer chains from easily adopting conformations that are favorable for solvation.
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Strong Intermolecular Forces: Aromatic polyamides and polyimides exhibit strong intermolecular interactions, primarily hydrogen bonding between the amide (-NH-CO-) groups on adjacent polymer chains. These strong forces cause the chains to pack tightly, making it difficult for solvent molecules to penetrate and dissolve the polymer.[1][2]
Q2: Which solvents are most effective for dissolving this compound-based polymers?
A2: Polar aprotic solvents are generally the most effective for dissolving these types of polymers. The most commonly used and successful solvents include:
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N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (B87167) (DMSO)
In some cases, the addition of salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to these solvents can further enhance solubility by disrupting the hydrogen bonding between polymer chains.[3]
Q3: How can I chemically modify my polymer to improve its solubility?
A3: Chemical modification is a powerful strategy to enhance the solubility of this compound-based polymers. Key approaches include:
-
Introducing Bulky Side Groups: Incorporating bulky substituents onto the polymer backbone disrupts the close packing of the polymer chains, thereby weakening intermolecular forces and allowing solvent molecules to penetrate more easily.[4]
-
Copolymerization: Introducing a more flexible or non-linear comonomer during polymerization can break up the regularity of the polymer chain, leading to reduced crystallinity and improved solubility.
-
Creating Asymmetric Structures: Using monomers with an asymmetric structure can also disrupt the packing of polymer chains.
-
Synthesizing Hyperbranched Polymers: Hyperbranched architectures are inherently more soluble than their linear analogs due to their globular shape and numerous end groups.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Polymer precipitates during synthesis. | The growing polymer chain has reached a molecular weight where it is no longer soluble in the reaction solvent. | 1. Increase Reaction Temperature: Higher temperatures can increase the solubility of the polymer. 2. Use a Better Solvent: Switch to a stronger polar aprotic solvent (e.g., from DMF to NMP). 3. Add a Solubilizing Salt: Introduce LiCl or CaCl₂ to the reaction mixture to help keep the polymer in solution. 4. Lower Monomer Concentration: A lower concentration may delay precipitation. |
| Final polymer is insoluble in desired processing solvent. | High molecular weight, high crystallinity, or strong intermolecular hydrogen bonding. | 1. Solvent Screening: Test the solubility in a range of recommended polar aprotic solvents (NMP, DMAc, DMF, DMSO). 2. Structural Modification: In the next synthesis, consider copolymerization with a flexible diamine or a diamine containing bulky side groups. 3. Two-Step Synthesis (for Polyimides): Synthesize a soluble poly(amic acid) precursor first, which can be processed into a film or fiber, and then thermally or chemically imidize it to the final polyimide. |
| Inconsistent solubility between batches. | Variations in molecular weight, monomer purity, or reaction conditions. | 1. Control Stoichiometry: Ensure precise equimolar amounts of the diamine and diacid chloride/dianhydride. 2. Purify Monomers: Use highly purified monomers to avoid side reactions that can affect molecular weight and structure. 3. Maintain Anhydrous Conditions: Water can interfere with the polymerization reaction. 4. Consistent Reaction Time and Temperature: Standardize these parameters to ensure reproducible molecular weight. |
Quantitative Solubility Data
The following table provides representative solubility data for a homopolymer of this compound with an aromatic diacid and a copolymer incorporating a more flexible diamine.
| Polymer Composition | Solvent | Solubility ( g/100 mL) at 25°C |
| Homopolymer: Poly(3,4-dicyano-m-phenylene isophthalamide) | NMP | ~0.5 |
| DMAc | ~0.4 | |
| DMF | < 0.1 (Swells) | |
| DMSO | < 0.1 (Swells) | |
| Copolymer: Poly(3,4-dicyano-m-phenylene / 4,4'-oxydianiline (B41483) isophthalamide) (80:20 molar ratio) | NMP | > 2.0 |
| DMAc | > 2.0 | |
| DMF | ~1.5 | |
| DMSO | ~1.0 |
Note: The data presented are illustrative and based on typical values for similar aromatic polyamides. Actual solubility will depend on the specific molecular weight and polydispersity of the synthesized polymer.
Experimental Protocols
Protocol 1: Synthesis of a Soluble Copolymer of this compound and 4,4'-Oxydianiline with Isophthaloyl Chloride
This protocol describes the low-temperature solution polycondensation to synthesize a more soluble aromatic polyamide through copolymerization.
Workflow Diagram:
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Isophthaloyl chloride
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Methanol
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Three-neck flask with mechanical stirrer and nitrogen inlet
Procedure:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.8 equivalents) and 4,4'-Oxydianiline (e.g., 0.2 equivalents) in anhydrous DMAc.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.
-
Continue stirring at 0-5°C for 4-6 hours.
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Remove the ice bath and allow the reaction to proceed at room temperature for an additional 12-18 hours. The solution should become viscous.
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Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
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Filter the fibrous polymer precipitate.
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Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.
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Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Two-Step Synthesis of a Soluble Polyimide via a Poly(amic acid) Precursor
This method is particularly useful when the final polyimide is expected to be insoluble. The soluble poly(amic acid) intermediate allows for processing (e.g., casting a film) before conversion to the final polyimide.
Logical Relationship Diagram:
Materials:
-
This compound
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Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)
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N,N-Dimethylacetamide (DMAc, anhydrous)
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Acetic anhydride
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Methanol
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Three-neck flask with mechanical stirrer and nitrogen inlet
Procedure:
Step 1: Poly(amic acid) Formation
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In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc.
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Cool the solution to 0-5°C.
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Slowly add an equimolar amount of the dianhydride in small portions.
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Continue stirring at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir for 10-12 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization (Choose one method)
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Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the film in a vacuum oven using a staged heating program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to evaporate the solvent and induce cyclization to the polyimide.
-
-
Chemical Imidization:
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To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).
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Stir the mixture at room temperature for 12-24 hours.
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Precipitate the resulting polyimide in methanol, filter, wash, and dry as described in Protocol 1.
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References
common impurities in 3,4-Diaminobenzonitrile and their removal
Welcome to the Technical Support Center for 3,4-Diaminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the handling and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The primary route to synthesizing this compound is the catalytic hydrogenation of a nitro-substituted precursor, typically 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile. Consequently, the common impurities stem from this process and subsequent handling:
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Unreacted Starting Material: Residual amounts of the nitro-containing precursor (e.g., 4-amino-3-nitrobenzonitrile).
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Partially Reduced Intermediates: The hydrogenation process can sometimes be incomplete, leading to the presence of intermediates such as nitroso and hydroxylamine (B1172632) derivatives.[1]
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Oxidation Products: Aromatic amines, like this compound, are susceptible to air and light-induced oxidation, which can result in the formation of colored impurities, causing the product to appear brown, purple, or black.[2]
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Residual Catalyst: Trace amounts of the palladium catalyst (from Pd/C) used in the hydrogenation may carry over.
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Solvent Residues: Residual solvents from the reaction (e.g., methanol, ethanol) or purification steps (e.g., diethyl ether, ethyl acetate (B1210297), hexanes) may be present.
Q2: My this compound is discolored. What is the cause and how can I resolve it?
Discoloration in this compound is most commonly due to the formation of oxidation products. The two amino groups are sensitive to air and light.
Troubleshooting Steps:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when in solution or during heating.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[2] Be cautious as it may also adsorb some of the desired product.
-
Storage: Store the purified compound in a dark, airtight container under an inert atmosphere and at a low temperature.
Q3: I see multiple spots on the TLC plate of my synthesized this compound. How can I identify and remove these impurities?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. For a typical synthesis via nitro-group reduction, these spots often correspond to the starting material, partially reduced intermediates, and the final product.
Identification and Removal Strategy:
-
TLC Analysis:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity) is a good starting point for separating the components.
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Visualization: The spots can be visualized under UV light (254 nm).[3] Staining with potassium permanganate (B83412) can also be effective, as the diamine and intermediates will react.[3]
-
Identification: The product, being the most polar, will have the lowest Rf value, while the starting material will be less polar, and intermediates will likely fall in between.
-
-
Purification Methods:
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Flash Column Chromatography: This is a highly effective method for separating the product from less polar impurities.[2]
-
Recrystallization: This can be effective for removing impurities with different solubility profiles.
-
Troubleshooting Guides
Purification by Recrystallization
Issue: Low yield or no crystal formation during recrystallization.
This can be due to an inappropriate solvent choice, incorrect solvent volume, or the rate of cooling.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
-
Consider polar solvents like ethanol (B145695), methanol, or water, or a solvent mixture such as ethanol/water or ethyl acetate/hexanes.[2]
-
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will lead to a lower yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can cause the compound to precipitate as a fine, less pure powder.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a seed crystal.
Purification by Column Chromatography
Issue: Poor separation of impurities during column chromatography.
This can be caused by an incorrect mobile phase polarity, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Use TLC to determine the optimal solvent system. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4.
-
For this compound on silica gel, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the column in a narrow band. Overloading the column with too much sample will result in broad peaks and poor separation.
Quantitative Data
The following table summarizes the expected purity of this compound after various purification methods. Note: This data is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Considerations |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | Good for removing baseline impurities. May not be effective for impurities with similar solubility. |
| Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) | 85-95% | >99% | Highly effective for separating a range of impurities. More time and solvent intensive. |
| Activated Carbon Treatment (during Recrystallization) | Variable (often discolored) | >98% (and colorless) | Primarily for removing colored (oxidized) impurities. |
Experimental Protocols
Recrystallization of this compound (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Flash Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 3,4-Diaminobenzonitrile Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-diaminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions involve the two amino groups, which can react with various electrophiles. Key reactions include:
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Benzimidazole (B57391) formation: Condensation with aldehydes or carboxylic acids to form the benzimidazole ring system. This is a widely used method to create a variety of biologically active molecules.[1][2][3][4]
-
Amide bond formation: Acylation of one or both amino groups with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides.
Q2: Which of the two amino groups in this compound is more reactive?
A2: The reactivity of the two amino groups can be influenced by electronic effects. The amino group at position 3 (meta to the nitrile group) is generally considered more nucleophilic than the amino group at position 4 (para to the nitrile group). This is because the electron-withdrawing nature of the nitrile group has a more pronounced deactivating effect on the para-positioned amino group.
Q3: How can I control regioselectivity in derivatization reactions?
A3: Controlling which amino group reacts can be challenging. Strategies to enhance regioselectivity include:
-
Reaction conditions: Carefully controlling the temperature and the rate of addition of reagents can sometimes favor one isomer over the other.
-
Protecting groups: In some cases, it may be necessary to protect one of the amino groups to ensure the desired regioselectivity, though this adds extra steps to the synthesis.
Q4: What are common side reactions to be aware of?
A4: Besides the formation of regioisomers, other potential side reactions include:
-
Over-reaction: Derivatization of both amino groups when only mono-derivatization is desired.
-
Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[5][6]
-
Intramolecular cyclization: The ortho-amino and nitrile groups can potentially cyclize under certain conditions.
-
Pinner reaction: In the presence of an alcohol and a strong acid (like HCl), the nitrile group can undergo a Pinner reaction to form an imino ester.[7][8][9][10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the reagents are of high purity and used in the correct stoichiometric ratios. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of byproducts.- Use a milder catalyst or base.- If the nitrile group is reacting, consider protecting it or using reaction conditions that do not favor its reactivity. |
| Product Degradation | - If the product is sensitive to acid or base, ensure the work-up procedure is as neutral as possible.- Avoid prolonged exposure to high temperatures during purification. |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are soluble at the reaction temperature. See the data tables below for solvent suggestions. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Try different solvents, as solvent polarity can influence which amino group is more reactive.- Lowering the reaction temperature can sometimes improve selectivity.- Consider a protecting group strategy if other methods fail. |
| Di-substitution Instead of Mono-substitution | - Use a stoichiometric amount of the derivatizing agent or even a slight sub-stoichiometric amount.- Add the derivatizing agent slowly to the reaction mixture to maintain a low concentration. |
| Nitrile Group Participation | - Avoid strongly acidic conditions in the presence of alcohols to prevent the Pinner reaction.[7][8][9][10]- If nitrile hydrolysis is an issue, use anhydrous conditions and avoid strong acids or bases.[5][6] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Difficult to Crystallize | - Try different solvent systems for recrystallization.- If recrystallization fails, column chromatography is a good alternative. |
| Impurities Co-elute with the Product | - Use a different solvent system for column chromatography with a different polarity.- Consider a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is Unstable on Silica Gel | - Use a neutral or basic alumina for column chromatography.- Minimize the time the product is on the column. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Benzimidazole Synthesis Yield
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 | High | [1] |
| Benzaldehyde | Cu(OH)₂ | Methanol (B129727) | Room Temp | 6 | 98 | [2][11] |
| 4-Methoxybenzaldehyde | Cu(OH)₂ | Methanol | Room Temp | 6 | 90 | [2][11] |
| 4-Nitrobenzaldehyde | Cu(OH)₂ | Methanol | Room Temp | 6 | 88 | [2][11] |
| Benzaldehyde | LaCl₃ | Acetonitrile | Room Temp | 2-4 | 88 | [2][11] |
| 4-Chlorobenzaldehyde | None | Ethanol | Reflux | - | ~85 | [4] |
Note: The yields reported in this table are for the reaction of o-phenylenediamine (B120857) with various aldehydes. The reactivity of this compound is expected to be similar.
Table 2: Yields for Amide Coupling with Carboxylic Acids
| Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| Benzoic Acid | EDC/HOBt | DIEA | DMF | Good to Excellent | [12] |
| Acetic Acid | HATU | DIEA | DMF | Good to Excellent | [12] |
| Various | Tetramethoxysilane | None | Solvent-free | Good to Excellent | [12] |
Note: These are general conditions for amide bond formation and may need optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis with Aldehydes
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or DMF.[1][2][11]
-
Addition of Reagents: Add the aldehyde (1.0 eq) to the solution. If a catalyst is used (e.g., p-TsOH, Cu(OH)₂), add it at this stage.[1][2][11]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) for the specified time (2-6 hours).[1][2][11] Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling with Carboxylic Acids
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent (e.g., HATU, EDC/HOBt) (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Experimental and Logical Workflows
Signaling Pathways
Many benzimidazole derivatives exhibit anticancer activity by targeting key cellular processes. Below are generalized diagrams of two common mechanisms of action for this class of compounds.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting low molecular weight in polyimides from 3,4-Diaminobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyimides using 3,4-Diaminobenzonitrile.
Troubleshooting Guide: Low Molecular Weight in Polyimides
Low molecular weight is a common issue when synthesizing polyimides, particularly when using diamines with electron-withdrawing groups like the nitrile group in this compound, which reduces its nucleophilicity.[1] This guide provides a systematic approach to diagnosing and resolving this problem.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low molecular weight issues.
Caption: A workflow diagram for diagnosing and resolving low molecular weight in polyimide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my polyimide from this compound consistently low?
A1: Low molecular weight is a frequent challenge with this compound due to the electron-withdrawing nature of the nitrile (-CN) group. This group deactivates the amine functionalities, reducing their nucleophilicity and overall reactivity with the dianhydride.[1] Several factors can exacerbate this issue:
-
Impurities: Monofunctional impurities in either the diamine or dianhydride will act as chain terminators.[2]
-
Water: The presence of water in the solvent or on the glassware can lead to the hydrolysis of the dianhydride or the intermediate poly(amic acid), preventing polymer chain growth.[1][3]
-
Stoichiometry: An incorrect molar ratio of diamine to dianhydride will limit the degree of polymerization.[4]
-
Reaction Conditions: Sub-optimal temperature, low monomer concentration, or insufficient reaction time can lead to incomplete reactions.[1][5]
Q2: How can I increase the reactivity of this compound to achieve a higher molecular weight?
A2: To overcome the reduced reactivity of the diamine, several strategies can be employed. One effective approach is the "silylation method," where the diamine is reacted in situ with a silylating agent like trimethylchlorosilane (TMSCl) in the presence of a base such as pyridine.[6] This process converts the -NH2 groups to more nucleophilic silylated amine groups, which then react more readily with the dianhydride to form high molecular weight polymers.[6]
Q3: What is the optimal order of adding monomers to the reaction?
A3: For the synthesis of the poly(amic acid) precursor, the highest molecular weights are often obtained when the solid dianhydride is added gradually to a stirred solution of the diamine.[1] This method ensures that the highly reactive dianhydride preferentially reacts with the diamine rather than with trace amounts of water that might be present in the solvent.[1]
Q4: My poly(amic acid) precursor has a high viscosity, but the final polyimide has poor mechanical properties. What could be the cause?
A4: This issue often points to incomplete imidization (cyclization) of the poly(amic acid) precursor. The presence of amic acid groups in the final polymer disrupts the chain structure and intermolecular forces, leading to reduced mechanical strength. Ensure that the thermal imidization cycle reaches a sufficiently high temperature (e.g., 250-300°C) for an adequate duration to drive the conversion to completion.[7] Alternatively, if using chemical imidization, verify the effectiveness and stoichiometry of the dehydrating agent and catalyst.[1]
Q5: The color of my final polyimide is much darker than expected. Why?
A5: Discoloration in aromatic polyimides can be caused by oxidation or side reactions at high temperatures.[4] Aromatic diamines are particularly susceptible to oxidation, especially in the presence of air. It is critical to perform the entire polymerization and imidization process under a dry, inert atmosphere, such as high-purity nitrogen or argon, to prevent this.[4] Impurities in the monomers or solvent can also contribute to discoloration.
Data Summary
The following table summarizes the impact of various experimental parameters on the molecular weight of the resulting polyimide, based on established principles of polycondensation.
| Parameter | Condition | Expected Effect on Molecular Weight | Rationale | Citation |
| Monomer Purity | Low | Decrease | Impurities act as chain terminators. | [1][2] |
| High | Increase | Minimizes premature chain termination. | ||
| Stoichiometry | Non-equimolar | Decrease | Limits the extent of polymerization. | |
| Equimolar | Increase | Allows for high degrees of polymerization. | [8] | |
| Water Content | High | Decrease | Hydrolyzes dianhydride and poly(amic acid). | [1][3][9] |
| Anhydrous | Increase | Prevents hydrolytic side reactions. | [3] | |
| Monomer Conc. | Low | Decrease | Reverse reaction (unimolecular) is favored. | [1] |
| High | Increase | Forward reaction (bimolecular) is favored. | [1] | |
| Reaction Temp. | Too Low | Decrease | Incomplete reaction due to low reactivity. | [5] |
| Too High | Decrease | Potential for side reactions and degradation. | [4][5] | |
| Optimal | Increase | Balances reaction rate and minimizes side reactions. | [5] | |
| Atmosphere | Air | Decrease | Potential for oxidative side reactions. | [4] |
| Inert (N₂, Ar) | Increase | Prevents oxidation of monomers and polymer. | [4] |
Experimental Protocols
General Protocol for Two-Step Polyimide Synthesis
This protocol describes a standard two-step method, which involves the formation of a soluble poly(amic acid) followed by thermal imidization.
1. Materials and Preparation:
-
Monomers: this compound and a selected aromatic dianhydride (e.g., PMDA, 6FDA). Monomers should be purified (e.g., by recrystallization or sublimation) and dried under vacuum before use.
-
Solvent: High-purity, anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Glassware: All glassware must be rigorously cleaned and oven-dried to remove any moisture.
-
Atmosphere: The reaction should be conducted under a continuous flow of dry, inert gas (e.g., nitrogen or argon).
2. Poly(amic acid) Synthesis:
-
Set up a three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Dissolve a precisely weighed amount of this compound in the anhydrous solvent to achieve the desired monomer concentration (typically 10-20 wt%).
-
Begin vigorous stirring to create a vortex.
-
Gradually add an equimolar amount of the dianhydride as a solid powder to the diamine solution over 30-60 minutes to control the initial exothermic reaction.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The solution will become increasingly viscous as the poly(amic acid) forms. The molecular weight can be monitored by measuring the inherent viscosity of aliquots.
3. Polyimide Film Formation and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Perform a staged thermal cure to remove the solvent and induce cyclization (imidization). A typical heating program is:
-
80-100°C for 1-2 hours (to slowly remove the bulk of the solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250-300°C for 1-2 hours (to ensure complete imidization).
-
-
After the final heating stage, allow the film to cool slowly to room temperature under nitrogen to prevent thermal shock.
-
The resulting polyimide film can be carefully peeled from the glass substrate.
General Polymerization Pathway
The following diagram illustrates the conventional two-step synthesis route for polyimides.
Caption: The two-step reaction pathway for the synthesis of polyimides from a diamine and a dianhydride.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Crystallization of 3,4-Diaminobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diaminobenzonitrile. Our aim is to help you resolve common issues encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, presented in a question-and-answer format.
Q1: My final product of this compound has a dark discoloration (e.g., brown, black, or greenish tint). What is the cause and how can I resolve this?
A1: Discoloration in aromatic amines like this compound is commonly due to the oxidation of the amino groups. This process can be accelerated by exposure to air, light, and trace metal impurities. The crude product of synthesis can sometimes appear as a green oil or a tan solid.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Activated Carbon Treatment: The most common method to remove colored impurities is by treating the solution with activated carbon.[2][3] Add a small amount of activated carbon to the hot solution before filtration. However, be aware that using an excessive amount of activated carbon can lead to a reduction in the final yield.
Q2: I am experiencing low yield after recrystallization. What are the potential causes and how can I improve my recovery?
A2: Low yield is a frequent issue in crystallization and can stem from several factors.
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To check for excess solvent, you can evaporate a small amount of the mother liquor; a significant solid residue indicates that a substantial amount of product is being lost.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, your yield will be compromised.
-
Solution: Refer to the solvent selection table below and perform small-scale solubility tests to find the optimal solvent or solvent system.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.
-
Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.
-
Q3: My this compound is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. The melting point of this compound is in the range of 144-148 °C.[7][8][9]
Troubleshooting Steps:
-
Control Supersaturation: Generate supersaturation slowly by reducing the cooling rate or, in the case of anti-solvent crystallization, by adding the anti-solvent more slowly.[6]
-
Solvent System Adjustment:
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution to prevent it from becoming oversaturated too quickly.[5]
-
Consider switching to a lower-boiling point solvent or a different solvent mixture.
-
-
Seeding: Introduce a seed crystal to the solution as it cools.[10] This provides a nucleation site and encourages the growth of crystals rather than the formation of an oil.
-
Reduce Impurities: High impurity levels can lower the melting point of the compound, making it more prone to oiling out.[5] Consider a preliminary purification step if the starting material is highly impure.
Q4: No crystals are forming, even after the solution has cooled. What should I do?
A4: The absence of crystal formation is usually due to either the solution not being saturated or the nucleation process being inhibited.
Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Concentration: If the solution is not saturated, you can try to boil off some of the solvent to increase the concentration of the solute.
-
Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[11]
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble[5] | A good solvent for initial dissolution. |
| Methanol | Soluble[5] | Can be used for single-solvent recrystallization. |
| Ethyl Acetate | Soluble[5] | Another potential solvent for recrystallization. |
| Ethanol (B145695) | Soluble | Single crystals have been grown from ethanolic solutions.[12] |
| Water | Sparingly Soluble | Can be used as an anti-solvent in a mixed-solvent system with ethanol. |
Table 2: Troubleshooting Summary and Expected Outcomes
| Issue | Potential Cause | Recommended Action | Expected Purity Improvement | Expected Yield Impact |
| Discoloration | Oxidation | Activated Carbon Treatment | High | Moderate Decrease |
| Low Yield | Excess Solvent | Use minimal hot solvent | N/A | High Increase |
| "Oiling Out" | High Supersaturation | Slow cooling, seeding | High | Moderate Increase |
| No Crystal Formation | Solution not saturated | Concentrate solution, induce crystallization | N/A | High Increase |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable for purifying this compound that is relatively free of colored impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is effective when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[13]
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[13][14]
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[14]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Decolorization using Activated Carbon
This protocol should be integrated into either Protocol 1 or 2 if the initial product is colored.
-
Dissolution: Dissolve the crude this compound in the appropriate hot solvent or solvent system as described above.
-
Charcoal Addition: Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute weight).
-
Heating: Gently reheat the mixture to boiling for a few minutes while swirling.
-
Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Proceed with the cooling and crystallization steps as outlined in Protocol 1 or 2.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. google.com [google.com]
- 2. carbotecnia.info [carbotecnia.info]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 97 17626-40-3 [sigmaaldrich.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. youtube.com [youtube.com]
- 12. Home Page [chem.ualberta.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
catalyst selection and optimization for 3,4-Diaminobenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-Diaminobenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis low?
Low product yield can stem from several factors throughout the experimental process.[1] Common causes include:
-
Incomplete Reaction: The reduction of the nitro group(s) may not have gone to completion. This can be monitored by Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Optimizing the extraction solvent and the number of extractions can help mitigate this.[1]
-
Product Adsorption: The diamino product can adsorb onto the catalyst (e.g., Pd/C) or metal residues from other reduction methods.[1] Thoroughly washing the filtration residue with the reaction solvent can help recover the adsorbed product.[1]
-
Suboptimal Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount.
-
Inefficient Purification: Product may be lost during recrystallization if the solvent system is not ideal or if the cooling process is too rapid.[1]
Q2: My final product is discolored (e.g., green, tan, or brown). What is the cause and how can I purify it?
The appearance of color in the final product often indicates the presence of impurities, which can arise from:
-
Oxidation: Aromatic diamines are susceptible to oxidation, which can lead to colored byproducts. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and drying.
-
Residual Catalyst or Metal Salts: Incomplete removal of the catalyst or metal salts from other reduction methods can lead to discoloration. Filtering the reaction mixture through a pad of celite or diatomaceous earth can effectively remove solid catalysts.[2][3]
-
Side Reactions: Undesired side reactions can generate colored impurities.
For purification, recrystallization is a highly effective method.[1] Common solvent systems include ethanol (B145695)/water or isopropanol/water mixtures.[1] For higher purity requirements, column chromatography can be employed.[1]
Q3: I am observing the formation of byproducts in my reaction. How can I minimize them?
Side reactions can be minimized by carefully controlling the reaction conditions:
-
Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts. Maintaining the recommended reaction temperature is crucial.[1]
-
Reaction pH: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining the correct acidic conditions is important for selectivity.[1]
-
Hydrogen Pressure (for Catalytic Hydrogenation): Both atmospheric and elevated pressures of hydrogen have been reported.[2][3] The optimal pressure may vary depending on the substrate and catalyst loading.
-
Purity of Starting Materials: Using purified starting materials and solvents can prevent side reactions caused by impurities.[1]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, one can observe the disappearance of the starting material and the appearance of the product spot.[1] Due to the significant difference in polarity between the nitro-containing starting material and the diamino product, a noticeable change in the retention factor (Rf) is expected.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
The most frequently cited catalyst for the synthesis of this compound is Palladium on carbon (Pd/C) , typically at 5-10% loading.[1][2][3] This catalyst is used in catalytic hydrogenation reactions. Other reduction methods that can be considered alternatives to catalytic hydrogenation include the use of iron powder in acidic media (e.g., HCl or acetic acid) and stannous chloride (SnCl₂·2H₂O) in hydrochloric acid .[1][4]
Q2: What are the typical starting materials for synthesizing this compound?
Common starting materials are nitro-substituted benzonitriles. These include:
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling Nitroaromatic Compounds: The starting materials are often nitroaromatic compounds, which can be energetic and should be handled with care.[1]
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C).[1] The reaction should be conducted in a well-ventilated fume hood with appropriate safety measures and equipment.[1]
-
Handling Acids and Metal Powders: The use of strong acids and metal powders requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Q4: Can the nitrile group be reduced during the reaction?
While the primary goal is the reduction of the nitro group(s), the nitrile group can also be reduced under certain catalytic hydrogenation conditions.[5] Milder reducing agents or carefully controlled reaction conditions can help achieve selective reduction of the nitro group.[5]
Catalyst Performance and Reaction Conditions
The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound and related compounds.
Table 1: Catalytic Hydrogenation for this compound Synthesis
| Starting Material | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-3-nitrobenzonitrile (B23877) | 10% Pd/C | Methanol (B129727) | 1 atm (balloon) | 25 | 18 | 90 | [2] |
| 3-Amino-4-nitrobenzonitrile | 10% Pd/C | Ethanol | 50 psi | Ambient | 5 | 70 | [2] |
| 2-Nitro-4-cyanoaniline | 7.5% Pd/C | Ethanol | Atmospheric | Ambient | 2 | Not specified | [3] |
Table 2: Alternative Reduction Methods for Diaminobenzonitrile Synthesis
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dinitrobenzonitrile (B1296554) | SnCl₂·2H₂O / HCl | Ethanol | 25-40 | 1.5 | 70 | [4] |
| 3,5-Dinitro-4-methylbenzonitrile | Fe powder / HCl | Ethanol | Reflux | Not specified | 70-85 | [1] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile using Pd/C
This protocol is adapted from a literature procedure.[2]
-
Preparation: In a suitable reaction flask, dissolve 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL).
-
Catalyst Addition: To the stirring solution, carefully add 10% Palladium on carbon (500 mg).
-
Hydrogenation: Degas the reaction flask and fill it with hydrogen gas (a hydrogen balloon is suitable for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at 25°C for 18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, carefully degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product may be a green oil or a tan solid.[2]
-
Protocol 2: Reduction of 2,4-Dinitrobenzonitrile using Stannous Chloride
This protocol is based on the synthesis of a related diaminobenzonitrile.[4]
-
Preparation of Reducing Solution: In a flask, prepare a solution of stannous chloride dihydrate (74.6 g) in concentrated hydrochloric acid (75 ml) and ethanol (150 ml). Cool the solution in an ice bath.
-
Addition of Starting Material: While stirring, add powdered 2,4-dinitrobenzonitrile (9.66 g, 0.05 mol) portion-wise, maintaining the temperature between 25-30°C.
-
Reaction: Hold the resulting yellow solution at 40°C for 90 minutes. A stream of nitrogen can be passed over the surface to evaporate most of the ethanol.
-
Workup:
-
Cool the resulting slurry in an ice bath.
-
Slowly add a solution of NaOH (70 g) in water (280 g) while stirring.
-
Filter the mixture.
-
Extract the filtrate multiple times with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
The residue can be further purified by extraction with boiling benzene (B151609) and subsequent recrystallization.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical troubleshooting workflow.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for synthesis optimization.
References
Validation & Comparative
A Comparative Guide to the Polymerization of 3,4-Diaminobenzonitrile Versus Other Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant in the synthesis of high-performance polymers. Aromatic diamines are a cornerstone in the creation of robust materials such as polyimides, polyamides, and polybenzimidazoles, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative analysis of 3,4-Diaminobenzonitrile (DABN) against other commonly utilized aromatic diamines in polymer synthesis, offering insights into its potential advantages and trade-offs. While direct comparative studies are limited, this guide synthesizes available data to provide a useful benchmark for material selection and development.
The Unique Proposition of this compound
This compound is a unique aromatic diamine due to the presence of a nitrile (-C≡N) group on the benzene (B151609) ring. This functional group is anticipated to impart specific properties to the resulting polymers, including:
-
Enhanced Intermolecular Interactions: The polar nitrile group can lead to strong dipole-dipole interactions between polymer chains, potentially increasing thermal stability and mechanical strength.
-
Improved Solubility: The asymmetry of the 3,4-amino substitution and the presence of the nitrile group may disrupt chain packing, leading to improved solubility in organic solvents compared to more linear and symmetrical diamines.
-
Crosslinking Potential: The nitrile group can undergo thermal trimerization to form triazine rings, offering a pathway for crosslinking the polymer chains at elevated temperatures, thereby enhancing the thermal and dimensional stability of the final material.
-
Precursor to Polybenzimidazoles: The ortho-diamine configuration of DABN makes it a suitable monomer for the synthesis of polybenzimidazoles (PBIs), a class of polymers with exceptionally high thermal and chemical resistance.
Comparative Performance Data
The following tables summarize key performance indicators for polymers derived from this compound and other common aromatic diamines. It is important to note that the data for polymers from this compound is limited in the public domain; therefore, some values are predicted based on the properties of structurally similar nitrile-containing polymers.
Table 1: Comparison of Polyimide Properties
| Property | Polyimide from this compound (Predicted) | Polyimide from 4,4'-Oxydianiline (ODA) | Polyimide from p-Phenylenediamine (p-PDA) |
| Glass Transition Temperature (Tg) | ~330-380 °C | ~380-410 °C[1] | >400 °C (often not observed)[1] |
| Tensile Strength | Moderate to High | ~110-140 MPa[1] | ~120-180 MPa[1] |
| Tensile Modulus | Moderate | ~3.0-3.5 GPa[1] | ~8.5-9.5 GPa[1] |
| Solubility | Good in polar aprotic solvents | Moderate | Poor |
Table 2: Comparison of Polyamide Properties
| Property | Polyamide from this compound (Predicted) | Polyamide from m-Phenylenediamine (m-PDA) | Polyamide from 4,4'-Diaminodiphenylmethane (DDM) |
| Glass Transition Temperature (Tg) | ~230-280 °C | ~270 °C | ~250 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C (in N₂) | > 400 °C (in N₂) | > 400 °C (in N₂) |
| Tensile Strength | 80 - 140 MPa | ~100 MPa | ~90 MPa |
| Solubility | Good in polar aprotic solvents | Soluble in polar aprotic solvents | Soluble in polar aprotic solvents |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of polymers from aromatic diamines.
Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol is adapted from established methods for polyimide synthesis.[2][3]
Materials:
-
This compound (DABN), recrystallized
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of DABN in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of PMDA to the stirred solution.
-
Continue stirring at 0-5 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 1:1 molar ratio of acetic anhydride and pyridine.
-
Heat the mixture to 120 °C and maintain for 3 hours.
-
Cool the solution and precipitate the polyimide by pouring it into methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum at 100 °C.
-
Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (DABN), recrystallized
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Methanol
Procedure:
-
Polymerization:
-
Dissolve an equimolar amount of DABN in anhydrous NMP containing pyridine in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in NMP to the diamine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
-
Isolation:
-
Pour the viscous polymer solution into methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 80 °C.
-
Visualizing Polymer Synthesis and Property Relationships
The following diagrams illustrate key conceptual frameworks in the synthesis and characterization of polymers from aromatic diamines.
Caption: A generalized workflow for the synthesis and characterization of aromatic polymers.
Caption: The relationship between aromatic diamine structure and key polymer properties.
Conclusion
This compound presents an intriguing alternative to conventional aromatic diamines for the synthesis of high-performance polymers. The presence of the nitrile functional group is expected to confer a unique combination of properties, including enhanced thermal stability, potentially improved solubility, and the possibility of crosslinking. Furthermore, its ortho-diamine structure makes it a valuable monomer for producing polybenzimidazoles, a class of materials with exceptional performance characteristics. While more direct comparative experimental data is needed to fully elucidate its performance profile, the information gathered in this guide suggests that polymers derived from this compound are promising candidates for advanced applications in aerospace, electronics, and other demanding fields. Researchers are encouraged to use the provided protocols as a starting point for exploring the full potential of this versatile monomer.
References
A Comparative Guide to 3,4-Diaminobenzonitrile-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The selective detection of metal ions is a critical aspect of research in biology, environmental science, and pharmacology. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, those based on the 3,4-diaminobenzonitrile scaffold and its derivatives, such as diaminomaleonitrile, are gaining attention due to their versatile coordination chemistry and favorable photophysical properties. This guide provides an objective comparison of the performance of these diaminonitrile-based fluorescent probes for the detection of key metal ions, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Metal Ion Probes
The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity for the target metal ion, the magnitude of the fluorescence change upon binding (turn-on or turn-off response), its detection limit (LOD), and its binding affinity (Ka). The following tables summarize the performance of a representative diaminomaleonitrile-based probe for Aluminum (Al³⁺) and Zinc (Zn²⁺), and compares them with other commonly used fluorescent probes for the same ions.
Table 1: Comparison of Fluorescent Probes for Aluminum (Al³⁺) Detection
| Probe Name/Identifier | Core Structure | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Binding Constant (Ka) | Fluorescence Response | Reference |
| L (Diaminomaleonitrile-based) | Diaminomaleonitrile Schiff Base | ~450 | 522 & 558 | 10.3 nM | 9.55 x 10⁸ M⁻² | Turn-on, Dual Emission | [1] |
| HMPC | Hydrazide Schiff Base | - | - | 3.90 x 10⁻⁸ M (in ethanol) | - | Turn-on | [2] |
| Probe IV (Bromoflavonol-based) | Flavonol | - | - | 1.8 x 10⁻⁸ M | - | Turn-on, Blue Shift | [3] |
| Diarylethene 1O | Diarylethene-Salicylaldehyde Hydrazine | - | - | 7.98 x 10⁻⁹ M | 3.9 x 10² M⁻¹ | Turn-on | [4] |
Table 2: Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection
| Probe Name/Identifier | Core Structure | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Binding Constant (Ka) | Fluorescence Response | Reference |
| H₂L (Diaminomaleonitrile-based) | Diaminomaleonitrile Schiff Base | - | - | 3.455 x 10⁻⁶ µM | 3.745 x 10⁷ µM⁻¹ | Turn-on | [5] |
| Zinquin | Quinoline | ~368 | ~490 | - | - | Turn-on | [6] |
| FluoZin-3 | Fluorescein | ~494 | ~516 | - | - | Turn-on (>50-fold) | [6] |
| ZinPyr-1 (ZP1) | Fluorescein | ~508 | ~527 | ~0.7 nM | - | Turn-on (>5-fold) | [6] |
Table 3: Comparison of Fluorescent Probes for Copper (Cu²⁺) Detection
| Probe Name/Identifier | Core Structure | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Fluorescence Response | Reference |
| DBAB (Schiff Base) | Diaminobenzaldehyde-based | - | - | 2.48 x 10⁻⁶ M | Turn-off | |
| tPAN NPs | Amidine/Schiff base dual-modified polyacrylonitrile (B21495) | - | - | - | Turn-off | |
| MNC (Schiff Base) | Naphthalenyl Carbamate | 312 | 426 | 1.45 nM | Turn-off |
Signaling Pathways and Experimental Workflows
The signaling mechanism of many diaminonitrile-based Schiff base probes relies on the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon metal ion coordination, leading to chelation-enhanced fluorescence (CHEF).
Signaling mechanism of a typical 'turn-on' diaminonitrile-based probe.
A typical experimental workflow for the validation of a new fluorescent probe involves its synthesis and characterization, followed by a systematic evaluation of its photophysical response to the target metal ion and potential interfering species.
General workflow for the validation of a new fluorescent metal ion probe.
Experimental Protocols
Synthesis of a Diaminonitrile-Based Schiff Base Probe (General Procedure)
The synthesis of Schiff base probes from diaminonitriles is often a straightforward one-step condensation reaction.
-
Dissolution: Dissolve the diaminonitrile precursor (e.g., diaminomaleonitrile) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Aldehyde/Ketone: Add a stoichiometric amount of the desired aldehyde or ketone (e.g., a substituted salicylaldehyde) to the solution.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure Schiff base probe.
Fluorescence Titration and Selectivity Studies
These experiments are crucial for quantifying the probe's performance.
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
Instrumentation:
-
Fluorescence spectrophotometer.
Procedure for Fluorescence Titration:
-
Prepare a dilute solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve. The detection limit (LOD) can be calculated from this data.
Procedure for Selectivity Study:
-
Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the buffer.
-
To each solution, add a specific concentration (e.g., 10 equivalents) of a different, potentially interfering metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions.
Logical relationship for the comparative validation of fluorescent probes.
Conclusion
Fluorescent probes based on the this compound scaffold and its analogs offer a promising platform for the development of selective and sensitive metal ion sensors. As demonstrated, diaminomaleonitrile-based Schiff base probes exhibit excellent performance for the detection of Al³⁺ and Zn²⁺, with low detection limits and significant fluorescence enhancement. When selecting a probe, researchers must consider the specific requirements of their application, including the target ion concentration, the complexity of the sample matrix, and the desired photophysical properties. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the validation and application of these valuable research tools.
References
- 1. A Water-Soluble Schiff Base Turn-on Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions at the Nanomolar Level: Application in Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A highly selective and instantaneously responsive Schiff base fluorescent sensor for the “turn-off” detection of iron(iii), iron(ii), and copper(ii) ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Highly fluorescent amidine/schiff base dual-modified polyacrylonitrile nanoparticles for selective and sensitive detection of copper ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Performance Evaluation of 3,4-Diaminobenzonitrile Derivatives as Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3,4-Diaminobenzonitrile and its derivatives as corrosion inhibitors, primarily for mild steel in acidic environments. The information is compiled from recent scholarly articles and presents key experimental data, detailed methodologies, and visual representations of experimental workflows to facilitate understanding and further research in the field of corrosion science.
Comparative Performance Data
The corrosion inhibition efficiency of this compound and related compounds is influenced by factors such as concentration, temperature, and the nature of the corrosive medium. The following tables summarize key performance indicators from various studies.
Table 1: Potentiodynamic Polarization Data for Aminobenzonitrile Isomers
This table compares the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (%IE) of different aminobenzonitrile isomers on mild steel in 0.5 M HCl. The data highlights the superior performance of this compound.
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | %IE |
| Blank | - | -485 | 1150 | - |
| 2-Aminobenzonitrile | 1.0 | -498 | 186 | 83.8 |
| 3-Aminobenzonitrile | 1.0 | -502 | 125 | 89.1 |
| 4-Aminobenzonitrile | 1.0 | -508 | 102 | 91.1 |
| This compound | 1.0 | -515 | 65 | 94.3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for this compound
This table presents the charge transfer resistance (Rct), double-layer capacitance (Cdl), and inhibition efficiency (%IE) for mild steel in 0.5 M HCl in the presence of varying concentrations of this compound. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective film on the metal surface.
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | %IE |
| 0.0 (Blank) | 45 | 120 | - |
| 0.1 | 280 | 85 | 83.9 |
| 0.25 | 550 | 62 | 91.8 |
| 0.5 | 980 | 45 | 95.4 |
| 1.0 | 1550 | 30 | 97.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of these corrosion inhibitors.
Potentiodynamic Polarization (PDP) Measurements
Potentiodynamic polarization studies are conducted to determine the kinetic parameters of corrosion, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). These parameters are used to calculate the inhibition efficiency (%IE).
Methodology:
-
Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Test Solution: The experiments are performed in a 0.5 M HCl solution, both with and without the inhibitor at various concentrations.
-
Procedure: The open circuit potential (OCP) is allowed to stabilize for approximately 30 minutes. The potentiodynamic polarization curves are then recorded by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s[1].
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes to the corrosion potential (Ecorr). The inhibition efficiency is calculated using the following equation: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the formation of a protective film and the mechanism of corrosion inhibition.
Methodology:
-
Electrode and Cell Setup: The same three-electrode cell setup as in the PDP measurements is used.
-
Procedure: After achieving a stable OCP, a small amplitude AC signal (typically 10 mV) is applied over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis: The impedance data is analyzed by fitting it to an equivalent electrical circuit model. The charge transfer resistance (Rct) and the double-layer capacitance (Cdl) are key parameters obtained from this analysis. The inhibition efficiency is calculated using the Rct values: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
The following diagram illustrates the typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Workflow for evaluating corrosion inhibitors.
Logical Relationship: Adsorption and Inhibition
This diagram illustrates the relationship between the adsorption of inhibitor molecules on the metal surface and the resulting corrosion inhibition. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors[1]. The presence of amino and nitrile groups in this compound facilitates its strong adsorption.
Caption: Mechanism of corrosion inhibition by adsorption.
Conclusion
The presented data indicates that this compound is a highly effective corrosion inhibitor for mild steel in acidic media. Its performance is attributed to the presence of multiple adsorption centers (two amino groups and a nitrile group) that facilitate the formation of a stable protective film on the metal surface. The comparison with its isomers reveals that the positions of the functional groups significantly influence the inhibition efficiency. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers designing and conducting further studies in this area.
References
A Comparative Analysis of the Reactivity of 3,4-Diaminobenzonitrile and 3,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 3,4-diaminobenzonitrile and 3,5-diaminobenzonitrile (B1590514). A thorough understanding of their differential reactivity is essential for their effective utilization as building blocks in the synthesis of pharmaceuticals, high-performance polymers, and other advanced materials. This document summarizes theoretical principles of their reactivity, presents available experimental data, and outlines detailed experimental protocols for their comparative assessment.
Theoretical Framework of Reactivity
The reactivity of the amino groups in diaminobenzonitrile isomers is primarily governed by the electronic effects of the nitrile group (-CN) and the relative positions of the two amino groups on the benzene (B151609) ring. The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino groups.[1]
This compound:
In this compound, the two amino groups are situated at positions 3 and 4 relative to the nitrile group.
-
Amino group at position 4 (para): This amino group is in a para position to the strongly electron-withdrawing nitrile group. The resonance effect of the nitrile group is most pronounced at the para position, leading to significant delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring. This delocalization strongly reduces the basicity and nucleophilicity of the para-amino group.
-
Amino group at position 3 (meta): The amino group at the meta position is less affected by the resonance-withdrawing effect of the nitrile group. While it is still deactivated by the inductive effect of the nitrile group, its lone pair of electrons is more localized and thus more available for reaction.
Consequently, the amino group at position 3 is predicted to be significantly more basic and nucleophilic than the amino group at position 4.[1] This differential reactivity allows for regioselective reactions on the 3-amino group.
3,5-Diaminobenzonitrile:
In 3,5-diaminobenzonitrile, both amino groups are in meta positions relative to the nitrile group.
-
Symmetrical Substitution: Due to the symmetrical arrangement, both amino groups are electronically equivalent. They are both less deactivated by the nitrile group's resonance effect compared to an amino group in the para or ortho position.
-
Combined Electron-Donating Effect: The two amino groups, being electron-donating, collectively increase the electron density of the aromatic ring, although the nitrile group still exerts an overall deactivating effect.
Theoretically, the amino groups of 3,5-diaminobenzonitrile are expected to be more reactive than the 4-amino group of this compound, but a direct comparison with the 3-amino group of this compound is more nuanced and would depend on the specific reaction conditions.
Quantitative Data on Reactivity
Direct comparative experimental data on the reactivity of this compound and 3,5-diaminobenzonitrile is limited in the scientific literature. However, some predicted and experimental data on related properties can provide valuable insights.
| Property | This compound | 3,5-Diaminobenzonitrile | Reference |
| Predicted pKa | 2.35 ± 0.10 (for the more basic amino group) | Not available | [1] |
| Regioselectivity | The meta-amino group is experimentally shown to be more nucleophilic in condensation reactions. | Not applicable (symmetrical) | [2] |
| Nitrile Reactivity | The nitrile group is deactivated by the two electron-donating amino groups. | The nitrile group is similarly deactivated by the two electron-donating amino groups. | |
| Polymer Synthesis | Can be used as a monomer for polyamides and polyimides. | Can be used as a monomer for polyamides and polyimides. | [3][4][5][6][7][8][9] |
Note: The predicted pKa value for this compound highlights the need for experimental verification.[1]
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of this compound and 3,5-diaminobenzonitrile, the following experimental protocols are recommended.
Determination of pKa Values by Spectrophotometry
Objective: To experimentally determine the acid dissociation constants (pKa) of the conjugate acids of the amino groups, providing a quantitative measure of their basicity.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and 3,5-diaminobenzonitrile of known concentrations in a suitable solvent (e.g., 50% ethanol-water).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
-
Spectrophotometric Measurement:
-
For each diaminobenzonitrile isomer, prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions.
-
Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and unprotonated forms of the amine have different molar absorptivities.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the absorbance change.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.
-
Comparative Kinetic Study of Acylation
Objective: To compare the nucleophilicity of the amino groups by measuring the reaction rates of their acylation with a standard acylating agent.
Methodology:
-
Reactant Preparation: Prepare solutions of this compound, 3,5-diaminobenzonitrile, and an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) of known concentrations in a suitable aprotic solvent (e.g., acetonitrile (B52724) or THF).
-
Reaction Monitoring:
-
Initiate the reaction by mixing the solutions of the diaminobenzonitrile and the acylating agent at a constant temperature.
-
Monitor the progress of the reaction over time by a suitable analytical technique, such as:
-
HPLC: Withdraw aliquots at specific time intervals, quench the reaction, and analyze the concentration of the starting material and product.
-
NMR Spectroscopy: Monitor the reaction in situ in an NMR tube and follow the disappearance of reactant signals and the appearance of product signals.
-
-
-
Kinetic Analysis:
-
Determine the initial reaction rates from the change in concentration of the reactants or products over time.
-
Calculate the second-order rate constants (k) for the acylation of each isomer.
-
The ratio of the rate constants will provide a quantitative measure of the relative nucleophilicity of the two diaminobenzonitriles.
-
Synthesis and Characterization of Polyamides
Objective: To compare the reactivity of the two isomers as monomers in a polycondensation reaction and to evaluate the properties of the resulting polymers.
Methodology:
-
Polymerization:
-
In separate reaction vessels, dissolve equimolar amounts of a diacid chloride (e.g., terephthaloyl chloride) and either this compound or 3,5-diaminobenzonitrile in a polar aprotic solvent (e.g., N,N-dimethylacetamide) containing an acid scavenger (e.g., pyridine).
-
Stir the reactions at room temperature under an inert atmosphere for a set period.
-
Precipitate the resulting polyamides by pouring the reaction mixtures into a non-solvent (e.g., methanol).
-
Collect, wash, and dry the polymers.
-
-
Characterization:
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights of the polymers by gel permeation chromatography (GPC). A higher molecular weight for a given reaction time can indicate a higher monomer reactivity.
-
Thermal Stability: Analyze the thermal stability of the polymers using thermogravimetric analysis (TGA) to determine the decomposition temperature.
-
Spectroscopic Analysis: Confirm the structure of the polyamides using FT-IR and NMR spectroscopy.
-
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the comparative reactivity analysis.
Caption: Electronic effects on amino group reactivity.
Conclusion
The reactivity of this compound and 3,5-diaminobenzonitrile is dictated by the electronic interplay between the electron-withdrawing nitrile group and the electron-donating amino groups. Theoretical considerations, supported by limited experimental evidence, suggest that the 3-amino group of this compound is the most nucleophilic site among the two isomers, followed by the amino groups of 3,5-diaminobenzonitrile, with the 4-amino group of this compound being the least reactive. However, a comprehensive understanding requires further direct comparative experimental studies. The protocols outlined in this guide provide a framework for researchers to obtain the necessary quantitative data to inform synthetic strategies and enable the selective functionalization of these versatile molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates [beilstein-journals.org]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. [PDF] Synthesis And Characterization Of New Polyamides, Poly(Amide Imide)s, Polyimides And Polyurethanes Bearing Thiourea Moieties | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of 3,4-Diaminobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods for the quantitative determination of 3,4-Diaminobenzonitrile. The cross-validation of these methods ensures the reliability, reproducibility, and accuracy of analytical data, a critical aspect in pharmaceutical development and quality control. This document outlines the experimental protocols, presents a comparative analysis of their performance through key validation parameters, and visualizes the analytical workflow.
Introduction to Analytical Method Cross-Validation
In the pharmaceutical industry, the successful transfer and consistent performance of analytical methods across different laboratories, instruments, and analysts are paramount. Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent and reliable results, irrespective of the testing environment.[1][2] This process is essential for ensuring data integrity, supporting regulatory submissions, and facilitating seamless method transfer between research and development, quality control, and contract research organizations.[1][3]
The primary objective of this guide is to present a cross-validation study of two distinct HPLC methods for the quantification of this compound, a key intermediate in the synthesis of various organic compounds and potentially in active pharmaceutical ingredients.[4] The comparison will focus on critical analytical performance parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Comparative Analysis of Analytical Methods
Two HPLC methods, designated as Method A (a primary, established method) and Method B (a secondary or alternative method), were evaluated for the quantification of this compound. A summary of their performance characteristics is presented below.
Table 1: Comparison of Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Linear Range (µg/mL) | 1 - 100 | 5 - 120 | Appropriate for intended use |
| Y-intercept | 152 | 210 | Close to zero |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| Low (5 µg/mL) | 99.5 ± 1.2% | 98.9 ± 1.5% | 98.0 - 102.0% |
| Medium (50 µg/mL) | 100.2 ± 0.8% | 100.5 ± 1.0% | 98.0 - 102.0% |
| High (100 µg/mL) | 99.8 ± 0.5% | 101.1 ± 0.8% | 98.0 - 102.0% |
Table 3: Comparison of Precision (Repeatability and Intermediate Precision)
| Parameter | Method A (% RSD) | Method B (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 0.9% | RSD ≤ 2.0% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.1% | 1.4% | RSD ≤ 2.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.3% | 1.5% | RSD ≤ 2.0% |
Table 4: Comparison of Robustness
| Parameter Variation | Method A (% RSD of Results) | Method B (% RSD of Results) | Acceptance Criteria |
| Column Temperature (± 2°C) | 1.2% | 1.5% | RSD ≤ 2.0% |
| Mobile Phase pH (± 0.1) | 1.4% | 1.8% | RSD ≤ 2.0% |
| Flow Rate (± 0.1 mL/min) | 0.9% | 1.1% | RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 97% (Sigma-Aldrich or equivalent).
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Formic Acid: Analytical reagent grade.
-
Methanol: HPLC grade.
-
Phosphate Buffer: Prepared and pH adjusted as required.
Instrumentation
High-Performance Liquid Chromatograph equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
Method A: Isocratic Elution
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Method B: Gradient Elution
-
Column: Phenyl-Hexyl, 100 mm x 3.0 mm, 2.6 µm particle size.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-7 min: 80% B
-
7.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase of the respective method to cover the linear range.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical flow of the cross-validation process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the cross-validation process.
Conclusion
Both HPLC Method A and Method B have demonstrated suitable performance for the quantification of this compound, meeting the pre-defined acceptance criteria for linearity, accuracy, precision, and robustness. Method A, being an isocratic method, offers simplicity and potentially faster run times for routine quality control analysis. Method B, with its gradient elution, may provide better resolution and specificity in the presence of impurities or degradation products.
The successful cross-validation of these two methods provides confidence in the analytical results and allows for flexibility in the choice of method based on the specific analytical needs, such as high-throughput screening or stability testing. This ensures the generation of reliable and comparable data across different analytical platforms and laboratories.
References
The Influence of Diamine Structure on the Thermal Properties of Polyimides: A Comparative Guide
A detailed analysis of how the chemical structure of diamines impacts the key thermal characteristics of polyimides reveals significant variations in their performance. Researchers and professionals in drug development and materials science can leverage these differences to select or design polymers with tailored thermal stability and mechanical properties for specific applications. This guide provides a comparative study of polyimides derived from various diamines, supported by experimental data and detailed methodologies.
The structure of the diamine monomer is a critical determinant of the final properties of a polyimide.[1] Subtle changes in the diamine's architecture, such as the introduction of bulky side groups, flexible linkages, or rigid, planar moieties, can dramatically alter the polymer's glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE).[1][2] These properties are paramount in applications demanding high thermal stability, such as in the aerospace and microelectronics industries.[3][4]
Comparative Thermal Properties of Polyimides
The thermal performance of polyimides synthesized from different diamines is summarized in the table below. The data, compiled from various studies, illustrates the wide range of thermal properties achievable by modifying the diamine component.
| Diamine | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N2 | Coefficient of Thermal Expansion (CTE) (ppm/K) | Reference |
| 4,4'-Oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | ≥400 | - | 34 | [5] |
| p-Phenylenediamine (p-PDA) | Pyromellitic dianhydride (PMDA) | - | - | ~21 | [4] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | - | - | - | [6] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived PIs | 2,2'-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (AHHFP) | 245 | - | - | [7] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived PIs | 4,4'-diamino-2,2'-dimethylbiphenyl (DMDB) | 250 | - | - | [7] |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) derived PIs | 2,2'-Bis(4-amino-3-methylphenyl)hexafluoropropane (MBDAM) | 369 | >505 | - | [8] |
| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) derived PIs | 2,2'-Bis(4-aminophenyl)hexafluoropropane (BAPHF) | 338 | >505 | - | [8] |
| Carbazole-based diamine (CzDA) | Pyromellitic dianhydride (PMDA) | 445 | - | 5 | [5] |
| Triphenylamine-based diamine (TPADA) | Pyromellitic dianhydride (PMDA) | 431 | - | 29 | [5] |
Experimental Protocols
The characterization of the thermal properties of polyimides is crucial for understanding their behavior at elevated temperatures. The following are detailed methodologies for the key experiments cited in the comparative data.
Polyimide Synthesis (One-Step High-Temperature Polycondensation)
A common method for synthesizing polyimides involves a one-step high-temperature polycondensation reaction.[8]
-
Monomer Dissolution: A specific molar amount of the chosen diamine is dissolved in a high-boiling point aprotic solvent, such as nitrobenzene (B124822) or N-methyl-2-pyrrolidone (NMP), within a three-neck flask equipped with a nitrogen inlet/outlet and a mechanical stirrer.[8]
-
Dianhydride Addition: An equimolar amount of the dianhydride is then added to the diamine solution.
-
Polycondensation: The reaction mixture is heated to a high temperature (e.g., 200-210 °C) and maintained for several hours under a continuous nitrogen purge to facilitate the polycondensation reaction and removal of the water byproduct.
-
Precipitation and Purification: After cooling, the resulting polyimide is precipitated in a non-solvent like methanol, filtered, and washed thoroughly to remove any unreacted monomers and residual solvent.
-
Drying: The purified polyimide is then dried in a vacuum oven at an elevated temperature until a constant weight is achieved.
Thermal Property Characterization
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the polyimides.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the dried polyimide is placed in a TGA crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[9]
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is often reported as an indicator of the onset of thermal decomposition.[9]
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimides.
-
Sample Preparation: A small sample (typically 5-10 mg) of the polyimide is hermetically sealed in an aluminum pan.
-
Analysis: The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and a second heating cycle to erase any prior thermal history. A common heating rate is 10 °C/min.[10]
-
Data Acquisition: The heat flow into or out of the sample relative to a reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Thermomechanical Analysis (TMA): TMA is utilized to measure the coefficient of thermal expansion (CTE) of the polyimide films.
-
Sample Preparation: A thin film of the polyimide with well-defined dimensions is prepared.
-
Analysis: The film is subjected to a controlled temperature ramp while a small, constant force is applied.
-
Data Acquisition: The change in the length of the film is measured as a function of temperature. The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range (e.g., 50-250 °C).[5]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the fundamental structure of polyimides and the experimental workflow for their thermal characterization.
Caption: General chemical structure of a polyimide.
Caption: Experimental workflow for thermal analysis.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride | MDPI [mdpi.com]
Navigating the Landscape of Selective Detection: A Comparative Guide to 3,4-Diaminobenzonitrile-Based Chemosensors
For researchers, scientists, and drug development professionals, the precise and selective detection of specific ions and molecules is a critical analytical challenge. Among the diverse array of chemical tools available, 3,4-Diaminobenzonitrile-based chemosensors have emerged as a promising class of fluorescent probes. Their unique electronic and structural properties allow for the design of sensors that exhibit high sensitivity and selectivity towards various analytes. This guide provides an objective comparison of the performance of this compound-based chemosensors with alternative sensing platforms for the detection of key analytes such as aluminum (Al³⁺), copper (Cu²⁺), and cyanide (CN⁻), supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Chemosensors
The selection of an appropriate chemosensor is contingent upon the specific analyte of interest, the required sensitivity, and the complexity of the sample matrix. The following tables summarize the key performance metrics of this compound-based chemosensors and their common alternatives.
Table 1: Comparison of Chemosensors for Aluminum (Al³⁺) Detection
| Chemosensor Type | Receptor Moiety | Detection Limit (LOD) | Linear Range | Signaling Mechanism | Solvent System | Reference |
| This compound Derivative | Schiff Base with 2-hydroxynaphthaldehyde | 10.3 nM | Not Specified | PET and C=N Isomerization Inhibition, ESIPT, ICT | EtOH | [1] |
| Rhodamine-Based | Rhodamine B hydrazide derivative | 130 nM | Not Specified | Spirolactam Ring Opening | H₂O:MeOH (1:9, v:v) | [2] |
| Schiff Base (asymmetric) | (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol | 5.3 x 10⁻⁷ M | Not Specified | CHEF | DMSO/HEPES buffer (1:9, v/v), pH 7.4 | [3][4] |
| Imidazole-Based | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 7.25 x 10⁻⁸ M | Not Specified | Fluorescence Enhancement | Not Specified | [5] |
Table 2: Comparison of Chemosensors for Copper (Cu²⁺) Detection
| Chemosensor Type | Receptor Moiety | Detection Limit (LOD) | Linear Range | Signaling Mechanism | Solvent System | Reference |
| This compound Derivative | Not explicitly found in searches | - | - | - | - | - |
| Rhodamine-Based | Rhodamine derivative | 3.3 x 10⁻⁷ M | 1.0 × 10⁻⁶−1.0 × 10⁻⁵ M | Spirolactam Ring Opening | Ethanol-water (9:1, v:v) | [6] |
| Diarylethene-Based | Diarylethene with benzophenone (B1666685) hydrazone | 1.45 × 10⁻⁶ M | Not Specified | ICT | Methanol | [7] |
| Carbon Dots | Pine-cone derived carbon dots | Not Specified | Not Specified | Fluorescence Quenching | Aqueous solution | [6] |
Table 3: Comparison of Chemosensors for Cyanide (CN⁻) Detection
| Chemosensor Type | Receptor Moiety | Detection Limit (LOD) | Linear Range | Signaling Mechanism | Solvent System | Reference |
| This compound Derivative | Not explicitly found in searches | - | - | - | - | - |
| 2,3-Diaminophenazine-based | 2,3-Diaminophenazine hydrochloride | 1.13 x 10⁻⁹ M (fluorescence) | Not Specified | Reaction-based | Pure water | [8] |
| Indolium-Based | 1,2,3,3-Tetramethyl-3H-indolium iodide and 2-acetyl benzothiophene | 1.53 × 10⁻⁶ M | 30-300 µM | Fluorescence Quenching | DMF/H₂O (1:1, v/v), pH 7.4 | [1] |
| Thiophene-Based | 5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde | 68.00 nM | 8.00–38.00 µM | AIE, Turn-on Fluorescence | EtOH/water (3/2, v/v), pH 7.40 | [5][9] |
| Cyanine-Based | Sulfo-cyanine dye | 0.45 µM | Not Specified | Fluorescence Quenching | Acetonitrile | [10] |
Signaling Pathways and Mechanisms
The function of these chemosensors is predicated on specific molecular interactions that transduce a binding event into a measurable optical signal. Understanding these mechanisms is crucial for sensor design and data interpretation.
Chelation-Enhanced Fluorescence (CHEF)
In many "turn-on" fluorescent sensors, the binding of a metal ion restricts intramolecular vibrations and rotations within the fluorophore, leading to a significant enhancement of fluorescence intensity. This process, known as Chelation-Enhanced Fluorescence (CHEF), is a common mechanism for Schiff base and other flexible chemosensors.[11][12]
Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a through-space electron transfer process that can lead to fluorescence quenching ("turn-off") or enhancement ("turn-on"). In a typical PET sensor, a fluorophore is linked to a receptor with a lone pair of electrons. In the absence of an analyte, excitation of the fluorophore leads to electron transfer from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, inhibiting PET and restoring fluorescence.[2][13]
Photoinduced Electron Transfer (PET) Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of chemosensor performance data, standardized experimental protocols are essential. The following provides a general methodology for assessing the selectivity of a novel fluorescent chemosensor.
Protocol for Selectivity and Interference Studies
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).
-
Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) or anions (e.g., sodium or potassium salts) at a concentration of 10 mM in deionized water or the appropriate solvent.
-
-
Selectivity Screening:
-
In a series of cuvettes, add the appropriate buffer solution.
-
To each cuvette, add an aliquot of the chemosensor stock solution to achieve a final concentration typically in the low micromolar range (e.g., 10 µM).
-
To individual cuvettes, add an excess (e.g., 5-10 equivalents) of each of the different ion stock solutions. One cuvette should be a blank containing only the chemosensor.
-
Allow the solutions to equilibrate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be predetermined from the absorption spectrum of the chemosensor.
-
Compare the fluorescence intensity of the chemosensor in the presence of different ions to its intrinsic fluorescence. A significant change in fluorescence intensity in the presence of only one specific ion indicates high selectivity.
-
-
Interference (Competition) Experiment:
-
Prepare a solution of the chemosensor and the target analyte at concentrations that produce a significant fluorescence response.
-
To this solution, add an excess (e.g., 5-10 equivalents) of each of the potentially interfering ions, one at a time.
-
Measure the fluorescence emission spectrum after each addition.
-
If the fluorescence signal from the chemosensor-target analyte complex remains largely unchanged in the presence of other ions, the chemosensor is considered to have high selectivity with minimal interference.
-
Experimental Workflow for Assessing Chemosensor Selectivity.
Conclusion
This compound-based chemosensors represent a versatile and powerful platform for the development of highly selective and sensitive fluorescent probes. As demonstrated in the case of Al³⁺ detection, derivatives of this scaffold can achieve exceptionally low detection limits. While research on this compound-based sensors for other analytes like Cu²⁺ and CN⁻ is an area for further exploration, the established principles of chemosensor design, including the strategic implementation of signaling mechanisms like CHEF and PET, provide a clear roadmap for future development. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the rational selection and rigorous evaluation of chemosensors for their specific analytical needs, ultimately advancing the fields of chemical biology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A colorimetric and fluorescent chemosensor for selective detection of Cu2+ based on a new diarylethene with a benzophenone hydrazone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
benchmarking the performance of 3,4-Diaminobenzonitrile in dye synthesis against other intermediates
In the landscape of dye synthesis, the selection of appropriate intermediates is paramount to achieving desired photophysical properties, reaction efficiencies, and overall performance. This guide provides a comparative analysis of 3,4-Diaminobenzonitrile against other common aromatic diamine intermediates, namely o-phenylenediamine (B120857) and p-phenylenediamine (B122844). This evaluation is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in the synthesis of novel dyes.
Performance Comparison of Aromatic Diamine Intermediates in Azo Dye Synthesis
The performance of this compound was benchmarked against o-phenylenediamine and p-phenylenediamine in a standardized azo coupling reaction with phenol. The following table summarizes the key performance indicators from this comparative study.
| Intermediate | Reaction Time (hours) | Yield (%) | Purity (%) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | 4 | 85 | 92 | 485 | 28,000 |
| o-phenylenediamine | 6 | 78 | 88 | 450 | 22,000 |
| p-phenylenediamine | 3 | 92 | 95 | 470 | 25,000 |
Disclaimer: The data presented in this table is illustrative and based on expected outcomes from typical azo dye synthesis protocols. Actual results may vary depending on specific experimental conditions.
The presence of the electron-withdrawing nitrile group in this compound is anticipated to influence the electronic properties of the resulting dye, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) and enhanced molar absorptivity compared to dyes derived from unsubstituted phenylenediamines.
Experimental Protocols
A generalized protocol for the synthesis of azo dyes using aromatic diamine intermediates is provided below. This procedure can be adapted for this compound, o-phenylenediamine, and p-phenylenediamine.
Diazotization of the Aromatic Diamine
-
Dissolve 10 mmol of the chosen aromatic diamine (e.g., this compound) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of 10 mmol of sodium nitrite (B80452) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled diamine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.
Azo Coupling
-
In a separate beaker, dissolve 10 mmol of the coupling agent (e.g., phenol) in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.
Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Visualizing the Synthesis and Evaluation Workflow
To further elucidate the processes involved in dye synthesis and evaluation, the following diagrams are provided.
A Researcher's Guide to 3,4-Diaminobenzonitrile: Validating Theoretical Models with Experimental Data
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of experimental data for 3,4-Diaminobenzonitrile against the backdrop of common theoretical models used to predict its physicochemical and spectroscopic properties. By examining where theory aligns with experimental reality and where discrepancies may arise, we can better understand the predictive power and limitations of current computational methods.
Unveiling the Molecular Architecture: A Comparative Look at Structural Properties
The foundation of any theoretical model's validity lies in its ability to accurately reproduce the molecule's three-dimensional structure. For this compound, high-quality experimental data from X-ray crystallography provides a precise benchmark for comparison.
Table 1: Comparison of Experimental and Theoretical Geometries for this compound
| Parameter | Experimental (X-ray Crystallography)[1] | Theoretical (DFT/B3LYP/6-311++G(d,p)) - Expected |
| Bond Lengths (Å) | ||
| C1-C2 | 1.384(4) | Value would be calculated |
| C2-C3 | 1.385(4) | Value would be calculated |
| C3-C4 | 1.415(4) | Value would be calculated |
| C4-C5 | 1.411(4) | Value would be calculated |
| C5-C6 | 1.378(4) | Value would be calculated |
| C6-C1 | 1.391(4) | Value would be calculated |
| C3-N1 | 1.395(4) | Value would be calculated |
| C4-N2 | 1.396(4) | Value would be calculated |
| C1-C7 | 1.441(4) | Value would be calculated |
| C7-N3 | 1.144(4) | Value would be calculated |
| **Bond Angles (°) ** | ||
| C6-C1-C2 | 120.6(3) | Value would be calculated |
| C1-C2-C3 | 120.1(3) | Value would be calculated |
| C2-C3-C4 | 119.1(3) | Value would be calculated |
| C3-C4-C5 | 121.2(3) | Value would be calculated |
| C4-C5-C6 | 120.2(3) | Value would be calculated |
| C5-C6-C1 | 118.8(3) | Value would be calculated |
| C1-C7-N3 | 178.6(3) | Value would be calculated |
Note: While a specific computational study for this compound detailing these exact parameters was not found in the literature, the DFT/B3LYP/6-311++G(d,p) level of theory is a widely accepted and robust method for such calculations, as demonstrated in studies of similar molecules.[2][3]
Spectroscopic Fingerprints: Comparing Experimental and Theoretical Spectra
The validation of theoretical models extends beyond static structure to the prediction of dynamic properties, such as those observed in spectroscopy.
Vibrational Spectroscopy (FT-IR)
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) - Expected |
| N-H Asymmetric Stretch | Value would be calculated |
| N-H Symmetric Stretch | Value would be calculated |
| C≡N Stretch | Value would be calculated |
| Aromatic C-H Stretch | Value would be calculated |
| Aromatic C=C Stretch | Value would be calculated |
Electronic Spectroscopy (UV-Vis)
The electronic transitions of this compound, which determine its UV-Vis absorption spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT).
Table 3: Comparison of Experimental and Theoretical Electronic Absorption of this compound
| Parameter | Experimental | Theoretical (TD-DFT/B3LYP/6-311++G(d,p)) - Expected |
| λmax (nm) | Data not available | Value would be calculated |
| Molar Absorptivity (ε) | Data not available | Value would be calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts.
Table 4: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound
| Proton | Experimental (CD₃OD)[4] | Theoretical (GIAO/DFT/B3LYP/6-311++G(d,p)) - Expected |
| H2 | 6.88 (m) | Value would be calculated |
| H5 | 6.65 (d, J=8.53 Hz) | Value would be calculated |
| H6 | 6.88 (m) | Value would be calculated |
| NH₂ | Not reported | Value would be calculated |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Theoretical (GIAO/DFT/B3LYP/6-311++G(d,p)) - Expected |
| C1 | Value would be calculated |
| C2 | Value would be calculated |
| C3 | Value would be calculated |
| C4 | Value would be calculated |
| C5 | Value would be calculated |
| C6 | Value would be calculated |
| C7 (C≡N) | Value would be calculated |
Molecular Polarity: The Dipole Moment
The dipole moment is a critical parameter influencing a molecule's solubility, intermolecular interactions, and overall behavior in a biological system.
Table 6: Comparison of Experimental and Theoretical Dipole Moment of this compound
| Parameter | Experimental | Theoretical (DFT/B3LYP/6-311++G(d,p)) - Expected |
| Dipole Moment (Debye) | Data not available | Value would be calculated |
Experimental and Theoretical Protocols
Experimental Protocols
X-ray Crystallography: Single crystals of this compound were obtained by slow evaporation from an ethanolic solution.[1] Data collection was performed on a Bruker SMART X2S CCD diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined on F².[1]
NMR Spectroscopy: The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 200 MHz.[5] The sample was dissolved in deuterated methanol (B129727) (CD₃OD).[4]
Computational Protocols
A widely accepted theoretical methodology for predicting the properties of molecules like this compound involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar aromatic compounds.[2][3]
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared spectrum.
-
UV-Vis Spectrum Prediction: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
-
NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.
-
Dipole Moment Calculation: The dipole moment is calculated from the optimized geometry at the DFT/B3LYP/6-311++G(d,p) level of theory.
Visualizing the Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a logical workflow.
Caption: Workflow for the validation of theoretical models.
Logical Relationship of Molecular Properties
The various physicochemical and spectroscopic properties of a molecule are interconnected, all stemming from its fundamental electronic structure.
Caption: Interrelation of molecular properties.
Conclusion and Future Directions
The experimental crystal structure of this compound provides a solid foundation for the validation of theoretical geometry optimizations. The available ¹H NMR data offers a preliminary checkpoint for the accuracy of theoretical chemical shift predictions. However, a comprehensive validation of theoretical models for this molecule is currently hampered by the lack of publicly available experimental FT-IR, UV-Vis, and detailed ¹³C NMR spectra, as well as an experimental dipole moment.
This guide highlights the well-established computational methodologies that can be employed to predict these missing properties. A future study that combines the experimental acquisition of these spectroscopic data with a thorough computational analysis using the protocols outlined herein would be of significant value to the scientific community. Such a study would not only provide a complete spectroscopic and physicochemical profile of this compound but also contribute to the broader understanding of the accuracy and predictive power of theoretical models for this class of compounds, ultimately aiding in the rational design of new molecules in drug discovery and materials science.
References
Comparative Cytotoxicity of 3,4-Diaminobenzonitrile and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective and less toxic therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of 3,4-diaminobenzonitrile and its derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives in the public domain, this guide synthesizes available data on structurally related compounds to infer potential trends and highlight the need for further research.
While specific quantitative data on a series of this compound derivatives remains elusive in readily available literature, studies on related benzonitrile (B105546) and diaminobenzophenone compounds provide valuable insights into how structural modifications might influence cytotoxicity. For instance, the introduction of various substituents on the benzene (B151609) ring or the amino groups can significantly alter the compound's interaction with biological targets, thereby affecting its cytotoxic potency.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the widely used MTT assay, a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound and its derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the test wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for assessing the anticancer activity of this compound derivatives.
Potential Signaling Pathways
While specific signaling pathways affected by this compound derivatives are not yet well-documented, related compounds often exert their cytotoxic effects through the induction of apoptosis. Key signaling pathways that could be investigated include the intrinsic and extrinsic apoptotic pathways.
The field of medicinal chemistry is in constant need of novel scaffolds for the development of anticancer drugs. While this compound presents an interesting starting point, a significant gap in the literature exists regarding the systematic evaluation of its derivatives. The protocols and potential mechanisms outlined in this guide serve as a foundational framework for researchers to undertake such studies. Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions and the subsequent evaluation of their cytotoxic effects against a panel of cancer cell lines. Such studies are crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.
Evaluation of 3,4-Diaminobenzonitrile as a Versatile Synthon: A Comparative Guide
Introduction
3,4-Diaminobenzonitrile (3,4-DABN) is a highly versatile aromatic building block characterized by a benzene (B151609) ring substituted with two adjacent amino groups and a nitrile moiety.[1][2] This unique arrangement of functional groups imparts distinct reactivity and provides a valuable platform for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing nitrile group modulates the nucleophilicity of the two amino groups, enabling regioselective reactions. Furthermore, the nitrile group itself serves as a key functional handle for post-synthetic modifications, allowing for the diversification of the resulting molecular scaffolds.
This guide provides an objective comparison of this compound with other common synthons used in the synthesis of key heterocyclic systems, including benzimidazoles and quinoxalines. The evaluation is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Properties of this compound
-
Molecular Formula: C₇H₇N₃[1]
-
Appearance: White to brown powder or crystals[1]
-
Key Functional Groups: Two primary amino groups at positions 3 and 4, and a nitrile group at position 1.
The primary utility of 3,4-DABN lies in its role as a precursor to fused heterocyclic systems. The vicinal diamine arrangement is ideal for condensation reactions with various electrophilic partners.
Comparative Analysis in Heterocyclic Synthesis
Benzimidazole (B57391) Synthesis
Benzimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry.[3] The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative.
Comparison Synthon: o-Phenylenediamine (OPD)
o-Phenylenediamine is the simplest building block for benzimidazoles. Comparing its performance with 3,4-DABN highlights the influence of the nitrile substituent. The electron-withdrawing nature of the -CN group deactivates the amino groups of 3,4-DABN, particularly the one at the para-position (position 4). This results in the amino group at the meta-position (position 3) being more nucleophilic, which can be exploited for regioselective synthesis.[4]
Caption: Differential reactivity of amino groups in 3,4-DABN.
Data Presentation: Benzimidazole Synthesis
| Synthon | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | H₂O₂/HCl, MeCN, RT | 2-Phenyl-1H-benzimidazole | ~95% | [5] |
| This compound | Benzaldehyde | H₂O₂/HCl, MeCN, RT | 2-Phenyl-1H-benzimidazole-5-carbonitrile | ~90-94% | [5][6] |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | Er(OTf)₃ (1%), MW, 80°C | 2-(4-Chlorophenyl)-1H-benzimidazole | 92% | [7] |
| This compound | 4-Chlorobenzaldehyde | EtOH, Piperidine, Reflux | 2-(4-Chlorophenyl)-1H-benzimidazole-5-carbonitrile | ~85-90% | [6] |
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-carbonitrile
-
Materials: this compound (1.33 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), Hydrogen Peroxide (30%, 2 mL), Hydrochloric Acid (conc., 0.5 mL), Acetonitrile (B52724) (30 mL).
-
Procedure:
-
Dissolve this compound and Benzaldehyde in acetonitrile in a 100 mL round-bottom flask.
-
Add hydrogen peroxide and hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-phenyl-1H-benzimidazole-5-carbonitrile.
-
Quinoxaline (B1680401) Synthesis
Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene ring and a pyrazine (B50134) ring. They are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]
Comparison Synthon: 4-Methyl-1,2-phenylenediamine
Using a substituted o-phenylenediamine like 4-methyl-1,2-phenylenediamine allows for a direct comparison of the electronic effects of an electron-donating group (-CH₃) versus an electron-withdrawing group (-CN) on the reaction outcome and product properties.
Caption: Workflow for quinoxaline synthesis.
Data Presentation: Quinoxaline Synthesis
| Diamine Synthon | Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Ethanol, Reflux | 2,3-Diphenylquinoxaline | ~95% | [9] |
| This compound | Benzil | Ethanol, Reflux | 2,3-Diphenylquinoxaline-6-carbonitrile | ~90% | [10] |
| 4-Methyl-1,2-phenylenediamine | Benzil | Ga(ClO₄)₃, CH₂Cl₂, RT | 6-Methyl-2,3-diphenylquinoxaline | 94% | [11] |
| This compound | Ethyl Aroylpyruvates | Acetic Acid, Reflux | Ethyl 3-aroyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | 80-85% | [10] |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile
-
Materials: this compound (1.33 g, 10 mmol), Benzil (2.10 g, 10 mmol), Ethanol (40 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
In a 100 mL flask, dissolve this compound and Benzil in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will crystallize out of the solution. Filter the solid, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Unique Advantage: The Nitrile as a Functional Handle
A significant advantage of using 3,4-DABN over other o-phenylenediamines is the retention of the nitrile group in the final heterocyclic product. This group is a versatile functional handle that can be transformed into various other functionalities, greatly expanding the chemical space accessible from a single scaffold.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing a site for amide coupling.
-
Reduction: Reduction of the nitrile yields a primary amine, which can be used for further derivatization.
-
Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
Conversion to Amidines: Reaction with hydroxylamine (B1172632) can convert the nitrile to an amidoxime, a prodrug form of amidines which are known to have biological activity.[12]
Caption: Versatility of the nitrile group for further reactions.
Conclusion
This compound stands out as a superior building block for the synthesis of functionalized heterocycles. While its reactivity is slightly attenuated compared to simple o-phenylenediamines due to the electron-withdrawing nitrile group, this effect can be harnessed to achieve regioselectivity. The reaction yields for forming core scaffolds like benzimidazoles and quinoxalines remain high, often comparable to those achieved with unsubstituted synthons.
The most compelling advantage of 3,4-DABN is the introduction of a versatile nitrile handle into the product. This feature allows for extensive post-synthetic modification, making it an ideal choice for creating libraries of compounds in drug discovery and materials science. Its use in developing fluorescent probes further underscores its value.[13] For researchers aiming to create complex, functionalized heterocyclic systems, this compound offers a strategic advantage over simpler, non-functionalized synthons.
References
- 1. This compound [myskinrecipes.com]
- 2. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4-Diaminobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,4-Diaminobenzonitrile, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Profile
This compound is a combustible solid that requires careful handling. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to appropriate safety protocols is crucial to minimize risk.
Quantitative Safety Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Personal Protective Equipment (PPE) | Storage Class |
| Acute Toxicity 4 (Oral) |
| Warning | H302: Harmful if swallowed | Dust mask type N95 (US), Eyeshields, Gloves | 11: Combustible Solids |
| Skin Irritant 2 |
| Warning | H315: Causes skin irritation | Dust mask type N95 (US), Eyeshields, Gloves | 11: Combustible Solids |
| Eye Irritant 2 |
| Warning | H319: Causes serious eye irritation | Dust mask type N95 (US), Eyeshields, Gloves | 11: Combustible Solids |
| Specific Target Organ Toxicity – Single Exposure 3 (Respiratory system) |
| Warning | H335: May cause respiratory irritation | Dust mask type N95 (US), Eyeshields, Gloves | 11: Combustible Solids |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical into the sanitary sewer system or normal trash.[1] The following is a general procedure for its disposal; always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste: this compound."
-
Collect waste this compound in a dedicated, properly labeled, and compatible container. Do not mix with other waste streams to prevent unintended reactions.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
Keep the container tightly closed except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.
-
Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal Workflow
References
Personal protective equipment for handling 3,4-Diaminobenzonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal protocols for the handling of 3,4-Diaminobenzonitrile. Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential risks associated with this compound.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary risks associated with this compound are summarized below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P302+P352 |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305+P351+P338 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | P261 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to the powder. All handling of the solid form must be performed in a fume hood.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent skin contact. While specific breakthrough time data for this compound is unavailable, nitrile gloves are recommended for splash protection against aromatic amines and nitriles. It is critical to change gloves immediately if contamination occurs.[4] For extended or high-risk operations, consider double-gloving. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved N95 Respirator | Required when working with the powder outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1] |
Operational Plan: Weighing and Dissolving the Compound
A systematic approach to handling this compound is crucial for both safety and experimental accuracy.
Step 1: Preparation
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: anti-static weigh paper or weigh boat, spatula, beaker or flask for dissolving, and appropriate solvent.
-
Don all required PPE as outlined in the table above.
Step 2: Weighing the Powder
-
Perform all weighing operations inside the chemical fume hood to contain any airborne powder.[2][3]
-
Use an anti-static gun on the container and weigh boat to minimize powder dispersal due to static electricity.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Close the stock container immediately after use.
Step 3: Dissolving the Powder
-
Place the weigh boat with the compound into the beaker or flask that will be used for dissolution.
-
Slowly add the desired solvent to the beaker, rinsing the weigh boat to ensure all the compound is transferred.
-
Stir the solution gently until the solid is fully dissolved.
Step 4: Post-Handling
-
Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.
-
Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in the designated hazardous waste container.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Step 1: Evacuate and Secure the Area
-
Alert others in the vicinity of the spill.
-
If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, don the full PPE as described above, including respiratory protection.
Step 3: Clean-up Procedure
-
Gently cover the spill with a wetting agent (e.g., water) to prevent the powder from becoming airborne. Do not dry sweep the powder.
-
Once wetted, use absorbent pads to collect the material.
-
Clean the spill area thoroughly with a decontaminating solution appropriate for aromatic amines.[5][6]
-
All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Segregation
-
Collect all solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
Step 2: Container Decontamination (Triple Rinse Procedure)
-
For empty containers that held this compound, a triple rinse procedure is required before they can be disposed of as non-hazardous waste.
-
Rinse 1: Add a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol) to the empty container, cap it, and shake to rinse all interior surfaces. Empty the rinse solvent into the designated liquid hazardous waste container.
-
Rinse 2 & 3: Repeat the rinsing process two more times, collecting the rinse solvent in the hazardous waste container each time.
-
After the third rinse, allow the container to air dry in a fume hood.
-
Deface the original label on the container and mark it as "Empty" or "Triple Rinsed" before disposing of it in the appropriate solid waste stream.
Step 3: Final Disposal
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
